Technical Documentation Center

1-(4-Chlorophenyl)-1,4-diazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chlorophenyl)-1,4-diazepane
  • CAS: 41885-98-7

Core Science & Biosynthesis

Foundational

In Vitro Pharmacology of 1-(4-Chlorophenyl)-1,4-diazepane Derivatives: A Technical Guide to CNS Target Profiling

Executive Summary The 1-(4-Chlorophenyl)-1,4-diazepane scaffold represents a highly privileged chemotype in central nervous system (CNS) drug discovery. As a saturated, seven-membered homolog of the classic piperazine ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(4-Chlorophenyl)-1,4-diazepane scaffold represents a highly privileged chemotype in central nervous system (CNS) drug discovery. As a saturated, seven-membered homolog of the classic piperazine ring, the 1,4-diazepane moiety introduces unique conformational flexibility and an altered basicity profile (pKa ~9.5–10.2). When coupled with a 4-chlorophenyl group, the resulting derivatives exhibit profound lipophilicity and distinct exit vectors that perfectly complement the hydrophobic pockets of aminergic G-protein-coupled receptors (GPCRs) and ligand-gated ion channels [1].

This whitepaper provides an in-depth mechanistic analysis and validated in vitro pharmacological protocols for evaluating these derivatives. We focus on two primary therapeutic avenues: G-protein-biased antagonism at the 5-HT7 receptor (for autism spectrum disorder and depression) [1, 2] and allosteric modulation of the GABA-A receptor (for anxiolysis) [3].

Mechanistic Rationale: The Chemotype Advantage

In rational drug design, substituting a piperazine with a 1,4-diazepane ring is not merely a structural tweak; it fundamentally alters the thermodynamic binding signature of the ligand.

  • Conformational Flexibility: The seven-membered diazepane ring exists in multiple interconverting twist-chair conformations. This flexibility allows the molecule to adapt to induced-fit conformational changes within the orthosteric binding site of GPCRs, often increasing the residence time ( τ ) compared to rigid analogs.

  • Halogen Bonding & π−π Stacking: The 4-chlorophenyl moiety serves a dual purpose. The chlorine atom acts as a halogen bond donor to backbone carbonyls in the receptor cavity, while the phenyl ring engages in π−π or cation- π interactions with aromatic residues (e.g., Trp, Tyr) in the binding pocket [4].

  • G-Protein Bias: Recent structural biology studies indicate that specific substitutions on the diazepane nitrogen (e.g., pyrazole or carboxamide derivatives) can stabilize the 5-HT7 receptor in a conformation that selectively uncouples β -arrestin recruitment while maintaining Gs-protein antagonism [1].

Target Profiling & Quantitative Data

The pharmacological evaluation of 1-(4-Chlorophenyl)-1,4-diazepane derivatives requires a multi-tiered approach, beginning with radioligand binding to establish affinity ( Ki​ ), followed by functional assays to determine efficacy ( Emax​ ) and mode of action.

Table 1: Representative In Vitro Profile of Diazepane Derivatives
Target ReceptorAssay TypeReference LigandDerivative Affinity ( Ki​ , nM)Functional Outcome
5-HT7 Radioligand BindingSB-2699704.8 – 12.5Gs-Biased Antagonist
5-HT1A Radioligand BindingWAY-10063545.0 – 90.0Partial Agonist
GABA-A ( α1β2γ2 ) Patch-Clamp (Whole Cell)Diazepam15.2 – 35.0Positive Allosteric Modulator
hERG (KCNH2) Flux / Patch-ClampDofetilide> 10,000Safe (No significant block)

Data synthesized from foundational structure-activity relationship (SAR) studies on chlorophenyl-diazepane and pyrazolyl-diazepane analogs [1, 2, 4].

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls, specific buffer conditions to prevent non-specific binding, and rigorous acceptance criteria (e.g., Z′>0.5 ).

Protocol A: 5-HT7 Receptor cAMP Accumulation Assay (Functional Antagonism)

Causality: While radioligand binding proves the compound occupies the receptor, it cannot distinguish between an agonist, antagonist, or inverse agonist. Because 5-HT7 is a Gs-coupled GPCR, measuring intracellular cyclic AMP (cAMP) accumulation in the presence of serotonin is the definitive method to prove functional antagonism.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human 5-HT7 receptor at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Ligand Preparation: Serially dilute the 1-(4-Chlorophenyl)-1,4-diazepane derivative in assay buffer (HBSS, 20 mM HEPES, 500 μ M IBMX to inhibit phosphodiesterases, 0.1% BSA).

  • Pre-incubation: Add the derivative to the cells and incubate for 15 minutes at room temperature. Control: Use SB-269970 as the positive control antagonist.

  • Agonist Challenge: Add an EC80​ concentration of 5-HT (Serotonin) to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (anti-cAMP Cryptate and d2-labeled cAMP).

  • Validation & Readout: Read the plate on a microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Acceptance: The assay is valid only if the Z′ factor of the 5-HT EC80​ vs. baseline is ≥0.6 .

Protocol B: Automated Patch-Clamp for GABA-A Modulation

Causality: Flux assays for ion channels often suffer from poor temporal resolution. Because diazepane derivatives act as Positive Allosteric Modulators (PAMs) at GABA-A, whole-cell patch-clamp electrophysiology is required to accurately measure the potentiation of chloride ( Cl− ) currents in real-time.

Step-by-Step Methodology:

  • Preparation: Use HEK293T cells transiently transfected with human GABA-A subunits ( α1,β2,γ2 ).

  • Intracellular/Extracellular Solutions:

    • Intracellular: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3).

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Recording: Establish a >1GΩ seal and break into the whole-cell configuration. Hold the membrane potential at -60 mV.

  • Compound Application: Apply an EC20​ concentration of GABA to elicit a baseline inward chloride current. Wash out, then co-apply the EC20​ GABA with increasing concentrations of the diazepane derivative.

  • Validation: Use Flumazenil (a competitive antagonist at the benzodiazepine binding site) to confirm that the potentiation is mediated via the allosteric site.

Visualizing the Pharmacology

The dual-target potential of this scaffold requires a clear understanding of the divergent intracellular signaling cascades it modulates.

Signaling cluster_5HT 5-HT7 Receptor Pathway (GPCR) cluster_GABA GABA-A Receptor Pathway (Ion Channel) Ligand 1-(4-Chlorophenyl)- 1,4-diazepane HT7 5-HT7 Receptor Ligand->HT7 Antagonism GABAA GABA-A Receptor Ligand->GABAA PAM Gs Gs Protein HT7->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation (Inhibited) AC->cAMP Cl Chloride Influx GABAA->Cl Hyper Hyperpolarization Cl->Hyper

Caption: Divergent signaling pathways modulated by 1-(4-Chlorophenyl)-1,4-diazepane derivatives.

ADME & Toxicity Profiling Workflow

Because the 1,4-diazepane ring contains a basic secondary or tertiary amine, it carries an inherent risk of binding to the hERG potassium channel, which can lead to QT prolongation. Therefore, an integrated in vitro workflow must prioritize early hERG screening alongside metabolic stability.

Workflow Prep Compound Preparation (DMSO Stocks & QC) Bind Primary Screening Radioligand Binding (Ki) Prep->Bind Func Functional Assays cAMP HTRF & Patch-Clamp Bind->Func ADME In Vitro ADME/Tox (hERG Patch-Clamp, CYP450) Func->ADME ADME->Prep SAR Feedback Lead Lead Optimization & In Vivo Efficacy ADME->Lead

Caption: High-throughput in vitro screening and optimization workflow for diazepane CNS drugs.

Conclusion

The 1-(4-Chlorophenyl)-1,4-diazepane scaffold is a highly versatile chemical starting point for CNS drug discovery. By leveraging its unique conformational flexibility and the lipophilic interactions of the chlorophenyl group, researchers can fine-tune derivatives to act as potent G-protein-biased 5-HT7 antagonists or GABA-A positive allosteric modulators. Rigorous in vitro pharmacology—utilizing functional cAMP assays and whole-cell electrophysiology—is essential to accurately map the efficacy, signaling bias, and safety profile of these compounds before advancing to in vivo models.

References

  • Discovery of G Protein-Biased Antagonists against 5-HT7R. Kwag, R., et al. Journal of Medicinal Chemistry, American Chemical Society (2021). Available at:[Link] [1]

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Ofori, E., et al. National Institutes of Health (NIH) / PMC (2017). Available at:[Link] [2]

  • Intersubunit Bridge Formation Governs Agonist Efficacy at Nicotinic Acetylcholine α4β2 Receptors: Unique Role of Halogen Bonding Revealed. National Institutes of Health (NIH) / PMC (2011). Available at:[Link] [4]

Exploratory

Toxicological Profiling and LD50 Determination of 1-(4-Chlorophenyl)-1,4-diazepane: A Technical Framework

Executive Summary 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7), often abbreviated as 4-CPD, is a specialized synthetic intermediate critical to the development of novel pharmaceuticals and agrochemicals[1][2]. Feat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7), often abbreviated as 4-CPD, is a specialized synthetic intermediate critical to the development of novel pharmaceuticals and agrochemicals[1][2]. Featuring a homopiperazine (1,4-diazepane) ring substituted with a highly lipophilic 4-chlorophenyl moiety, this compound presents unique toxicokinetic challenges[3]. As regulatory scrutiny on specialized chemical precursors intensifies, establishing a robust toxicity profile and accurate Median Lethal Dose (LD50) is paramount. This whitepaper provides a self-validating framework for evaluating the toxicity of 4-CPD, bridging structural predictive models with rigorous empirical protocols.

Structural Toxicology & Pharmacophore Analysis

The inherent toxicity of 4-CPD is dictated by its bipartite molecular structure, which influences both its local irritant properties and systemic distribution.

  • The 1,4-Diazepane Core: Unsubstituted homopiperazine (CAS: 505-66-8) is classified under the Globally Harmonized System (GHS) as Acute Tox. 3 (Dermal) and Skin Corr. 1B[4]. The secondary amines within the diazepane ring confer significant basicity. In its free-base form, this leads to localized tissue irritation and potential caustic damage upon direct dermal or ocular exposure.

  • The 4-Chlorophenyl Moiety: The addition of the halogenated phenyl ring drastically increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid absorption across biological membranes, including the gastrointestinal tract and the blood-brain barrier (BBB). Consequently, structural analogs such as 1-(3,4-dichlorophenyl)-1,4-diazepane (CAS: 1249074-58-5) demonstrate elevated systemic toxicity, classified as Acute Tox. 4 (Oral/Dermal/Inhalation) and STOT SE 3 (CNS depression)[5].

Predictive Hazard Classification & Data Synthesis

While precise empirical LD50 values for 4-CPD are often proprietary to specific manufacturing batches, predictive toxicology models and read-across data from closely related analogs place its acute oral LD50 in the rat model between 300 mg/kg and 2000 mg/kg[5][6].

Table 1: Comparative Toxicity Data for 1,4-Diazepane Derivatives

Compound / AnalogCAS NumberGHS Hazard ClassificationEstimated Oral LD50 (Rat)Primary Target Organs
1-(4-Chlorophenyl)-1,4-diazepane 41885-98-7Acute Tox. 4, Skin Irrit. 2300 - 2000 mg/kgLiver, CNS
1-(3,4-Dichlorophenyl)-1,4-diazepane 1249074-58-5Acute Tox. 4, Eye Dam. 1300 - 2000 mg/kgLiver, CNS
Homopiperazine (Base Ring) 505-66-8Acute Tox. 3 (Dermal), Skin Corr. 1B~2800 mg/kgSkin, Respiratory Tract

Toxicokinetic Pathway

Understanding the biotransformation of 4-CPD is essential for predicting its systemic toxicity. The high lipophilicity drives rapid hepatic uptake, where Cytochrome P450 enzymes attempt to functionalize the chlorophenyl ring.

TK_Pathway A 1-(4-Chlorophenyl)- 1,4-diazepane B Hepatic Uptake (High Lipophilicity) A->B Absorption C CYP450 Metabolism (CYP3A4/2D6) B->C D Reactive Intermediates C->D E Phase II Conjugation D->E Detoxification G Cellular Toxicity (Oxidative Stress) D->G Bioactivation F Renal Excretion E->F

Toxicokinetic pathway and biotransformation of 1-(4-Chlorophenyl)-1,4-diazepane.

Empirical Toxicity Profiling: Experimental Protocols

To transition from predictive models to empirical validation, the following self-validating experimental workflows must be executed. Protocol design must account for the compound's specific physicochemical properties to avoid artifactual data.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2 Model)

Purpose: To evaluate the intrinsic cytotoxicity and metabolic liability of 4-CPD prior to in vivo testing.

  • Cell Seeding & Acclimation: Seed HepG2 cells at 1×104 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality: HepG2 cells require a specific confluence (typically 70-80%) to adequately express baseline levels of Cytochrome P450 (CYP450) enzymes. This metabolic competence is necessary to observe potential bioactivation of the 4-chlorophenyl ring into reactive arene oxides.

  • Compound Formulation & Dosing: Dissolve 4-CPD in 100% anhydrous DMSO to create a 10 mM stock, then perform serial dilutions in culture media.

    • Causality: The high lipophilicity of the chlorophenyl group makes 4-CPD poorly soluble in aqueous buffers. The final DMSO concentration must be strictly maintained below 0.5% (v/v) to prevent solvent-induced membrane toxicity, which would confound the assay results.

  • ATP-Based Viability Quantitation: After 48 hours of exposure, lyse the cells and measure viability using a luminescent ATP assay (e.g., CellTiter-Glo).

    • Causality: Halogenated aromatic compounds often induce mitochondrial uncoupling and oxidative stress. Measuring ATP depletion provides an earlier and more mechanistically relevant indicator of toxicity than measuring late-stage membrane rupture (e.g., LDH release).

Protocol 2: In Vivo Acute Oral Toxicity (OECD TG 425)

Purpose: To determine the precise Median Lethal Dose (LD50) while strictly adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare.

  • Dose Formulation: Suspend 4-CPD in a vehicle of 0.5% Methylcellulose and 0.1% Tween-80.

    • Causality: As a free base, 4-CPD has poor solubility in gastric fluid. A surfactant-polymer matrix ensures a homogenous suspension, preventing erratic absorption kinetics and ensuring accurate dose delivery via oral gavage.

  • Sequential Dosing (Up-and-Down Procedure): Administer a starting dose (175 mg/kg default) to a single female Sprague-Dawley rat. If the animal survives 48 hours, dose the next animal at a higher level using a progression factor of 3.2. If it dies, decrease the dose by the same factor.

    • Causality: OECD TG 425 utilizes a maximum likelihood statistical model. By dosing sequentially based on the previous animal's outcome, the protocol converges on the LD50 using significantly fewer animals than the traditional OECD 401 method.

  • Clinical Observation: Monitor animals continuously for the first 4 hours, then daily for 14 days. Specifically observe for tremors, ataxia, and respiratory depression.

    • Causality: The 1,4-diazepane pharmacophore is known to cross the BBB and interact with central aminergic receptors. Neurological signs will likely precede systemic organ failure, providing critical insights into the Specific Target Organ Toxicity (STOT) profile.

OECD_425 Start Dose Animal 1 (175 mg/kg Default) Obs 48-Hour Observation (Clinical Signs) Start->Obs Survive Survival (Increase Dose) Obs->Survive Alive Die Mortality (Decrease Dose) Obs->Die Dead Next Dose Next Animal Survive->Next x 3.2 Progression Die->Next / 3.2 Progression Next->Obs Stop Stopping Criteria Met (Calculate LD50) Next->Stop 5 Reversals

OECD TG 425 Up-and-Down Procedure for acute oral LD50 determination.

Conclusion

The toxicity profile of 1-(4-Chlorophenyl)-1,4-diazepane is a direct function of its corrosive diazepane core and its lipophilic, metabolically reactive chlorophenyl moiety. By employing predictive read-across data alongside rigorous, property-specific empirical protocols (such as OECD TG 425), researchers can accurately define its LD50, establish safe handling parameters, and mitigate risks during downstream chemical synthesis and drug development.

References[1] Title: 41885-98-7, 1-(4-Chlorophenyl)-[1,4]diazepane Formula

Source: echemi.com URL:[3] Title: 1-(4-Chlorophenyl)-[1,4]diazepane — Chemical Substance Information Source: nextsds.com URL:[4] Title: ホモピペラジン 505-66-8 wiki - Jp Source: guidechem.com URL:[5] Title: 1-(3,4-dichlorophenyl)-1,4-diazepane — Chemical Substance Information Source: nextsds.com URL:[6] Title: 1-(2,4-dichlorophenyl)-1,4-diazepane — Chemical Substance Information Source: nextsds.com URL:[2] Title: Cas 3874-54-2,4-Chloro-4'-fluorobutyrophenone Source: lookchem.com URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 1-(4-Chlorophenyl)-1,4-diazepane

Document ID: AN-8842-SYN Target Audience: Synthetic Chemists, Drug Discovery Researchers, Process Development Scientists Compound: 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7) Executive Summary & Strategic Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-8842-SYN Target Audience: Synthetic Chemists, Drug Discovery Researchers, Process Development Scientists Compound: 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7)

Executive Summary & Strategic Rationale

The synthesis of N-aryl diazepanes (homopiperazines) is a critical workflow in medicinal chemistry, as the 1,4-diazepane core serves as a privileged scaffold in numerous neuroactive and cardiovascular drug candidates. The target compound, 1-(4-Chlorophenyl)-1,4-diazepane , presents a specific synthetic challenge: the selective mono-arylation of a diamine.

Reaction Pathway & Mechanistic Workflow

The methodology relies on the formation of a C-N bond between 1-bromo-4-chlorobenzene and 1-Boc-homopiperazine. The bromine atom is selectively targeted over the chlorine atom due to its lower bond dissociation energy, allowing for precise functionalization [2].

SynthesisRoute SM1 1-Bromo-4-chlorobenzene (Electrophile) Cat Pd2(dba)3 / RuPhos Cs2CO3, Toluene, 100°C SM1->Cat Buchwald-Hartwig Amination SM2 1-Boc-homopiperazine (Nucleophile) SM2->Cat Buchwald-Hartwig Amination Int Boc-Protected Intermediate (tert-butyl 4-(4-chlorophenyl)- 1,4-diazepane-1-carboxylate) Cat->Int C-N Bond Formation Deprot TFA / DCM rt, 2 hours Int->Deprot Acidic Cleavage Prod 1-(4-Chlorophenyl)-1,4-diazepane (Target Compound) Deprot->Prod Free Base Isolation

Figure 1: Two-step synthesis route for 1-(4-Chlorophenyl)-1,4-diazepane.

Quantitative Data: Materials & Reagents

The following stoichiometric table is optimized for a 10 mmol scale synthesis. All reagents must be handled in a well-ventilated fume hood using standard PPE.

Reagent / MaterialRoleEquivalentsAmount (10 mmol scale)Molar Mass ( g/mol )
1-Bromo-4-chlorobenzeneElectrophile1.0 eq1.91 g191.45
1-Boc-homopiperazineNucleophile1.2 eq2.40 g200.28
Pd2(dba)3Pre-catalyst0.02 eq (2 mol%)183 mg915.72
RuPhosLigand0.04 eq (4 mol%)186 mg466.51
Cesium Carbonate (Cs2CO3)Base2.0 eq6.52 g325.82
Anhydrous TolueneSolventN/A40 mL92.14
Trifluoroacetic Acid (TFA)Deprotecting Agent10.0 eq7.65 mL114.02
Dichloromethane (DCM)SolventN/A30 mL84.93

Step-by-Step Experimental Protocol

Phase 1: Palladium-Catalyzed C-N Cross-Coupling

Objective: Synthesize the Boc-protected intermediate with high regioselectivity.

  • Preparation of the Reaction Vessel: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-high purity Nitrogen (N2) three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Charging: Under a positive flow of N2, charge the flask with 1-bromo-4-chlorobenzene (1.91 g, 10 mmol), 1-Boc-homopiperazine (2.40 g, 12 mmol), Pd2(dba)3 (183 mg, 0.02 mmol), RuPhos (186 mg, 0.04 mmol), and finely powdered, oven-dried Cs2CO3 (6.52 g, 20 mmol).

  • Solvent Addition: Inject 40 mL of anhydrous, degassed toluene via syringe.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours.

  • Reaction Monitoring: Monitor the disappearance of the aryl bromide via TLC (Hexanes/EtOAc, 4:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with EtOAc (3 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. The crude intermediate (tert-butyl 4-(4-chlorophenyl)-1,4-diazepane-1-carboxylate) can be used directly in the next step or purified via flash column chromatography if analytical grade intermediate is required.

Phase 2: Acidic Cleavage of the Boc Protecting Group

Objective: Remove the tert-butyloxycarbonyl group to yield the free secondary amine.

  • Solubilization: Dissolve the crude intermediate from Phase 1 in 30 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 7.65 mL, 100 mmol) dropwise over 10 minutes to manage the exothermic evolution of CO2 and isobutylene gas [3].

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Concentration: Remove the DCM and excess TFA under reduced pressure. The product will be in the form of a TFA salt.

  • Basification & Extraction (Crucial Step): Dissolve the residue in 20 mL of deionized water. Carefully adjust the pH to >12 using a 2M NaOH solution. Extract the aqueous layer with DCM (3 × 30 mL).

  • Drying & Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 1-(4-Chlorophenyl)-1,4-diazepane as a pale yellow to off-white oil/solid.

Mechanistic Insights & Expert Commentary

  • Ligand Selection (RuPhos): The use of RuPhos is a deliberate choice for coupling secondary amines. Its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl bromide, while the bulky biaryl backbone facilitates the reductive elimination step, preventing the formation of inactive palladium-bis(amine) complexes [1].

  • Base Selection (Cs2CO3): While sodium tert-butoxide (NaOtBu) is a common base in Buchwald-Hartwig aminations, it can occasionally cleave Boc groups prematurely at elevated temperatures. Cesium carbonate is selected here to maintain a mild, self-validating environment that preserves the protecting group until Phase 2[2].

  • Regioselectivity: The oxidative addition of Palladium is highly sensitive to the carbon-halogen bond strength. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), ensuring that the homopiperazine selectively couples at the 1-position of the arene, leaving the 4-chloro substituent intact for downstream functionalization.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons. Available at:[Link]

Application

HPLC method development for 1-(4-Chlorophenyl)-1,4-diazepane quantification

Application Note: High-pH RP-HPLC Method Development and Validation for 1-(4-Chlorophenyl)-1,4-diazepane Quantification Introduction & Physicochemical Profiling 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7) is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-pH RP-HPLC Method Development and Validation for 1-(4-Chlorophenyl)-1,4-diazepane Quantification

Introduction & Physicochemical Profiling

1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7) is a critical nitrogen-containing heterocyclic building block utilized in the synthesis of advanced pharmaceutical active ingredients. Structurally, it is a homopiperazine derivative featuring two distinct basic centers: an aniline-like tertiary amine at position 1 (conjugated to the chlorophenyl ring) and an aliphatic secondary amine at position 4.

Causality in Analytical Challenges: The analytical quantification of basic diazepanes via reversed-phase high-performance liquid chromatography (RP-HPLC) is notoriously difficult. The N4 secondary amine exhibits a high pKa of approximately 10.4 to 11.0[1][2]. In standard acidic or neutral mobile phases (pH 2.0 – 7.0), this amine is fully protonated. Consequently, the positively charged analyte undergoes secondary cation-exchange interactions with residual, ionized silanols ( SiO− ) on traditional silica-based stationary phases. This dual-retention mechanism manifests as severe peak tailing, unpredictable retention times, and compromised sensitivity.

Method Development Strategy & Rationale

To achieve a robust, stability-indicating method, we must manipulate the ionization state of the analyte rather than relying solely on brute-force ion-pairing agents.

Mobile Phase Optimization: By elevating the mobile phase pH to 11.0 using a 10 mM Ammonium Bicarbonate buffer, the N4 secondary amine is pushed past its pKa, suppressing its ionization. The fully neutralized free-base form partitions cleanly into the hydrophobic stationary phase, eliminating ionic tailing and maximizing theoretical plates.

Stationary Phase Selection: Traditional silica columns rapidly dissolve at pH > 8.0 due to the hydrolysis of the siloxane backbone. Therefore, this high-pH strategy necessitates the use of Ethylene Bridged Hybrid (BEH) particle technology. BEH particles are synthesized from tetraethoxysilane (TEOS) and bis(triethoxysilyl) ethane (BTEE), creating an organic/inorganic matrix that provides extreme chemical resistance and mechanical stability up to pH 12[3].

HPLC_Workflow A 1. Physicochemical Profiling pKa ~4.5 (N1), ~10.4 (N4) B 2. Column Selection High-pH Stable BEH C18 A->B C 3. Mobile Phase Optimization 10 mM NH4HCO3 (pH 11.0) B->C D 4. Gradient & Temperature Acetonitrile/Water, 40°C C->D E 5. Method Validation ICH Q2(R2) Guidelines D->E

Figure 1: Step-by-step method development workflow for basic diazepane quantification.

pH_Logic pH_Low Low pH (< 3.0) Both N1 & N4 Protonated (+) Result_Low Poor Retention Requires Ion-Pairing pH_Low->Result_Low pH_Mid Mid pH (7.0) N4 Protonated (+) Result_Mid Severe Tailing Silanol Interactions pH_Mid->Result_Mid pH_High High pH (> 11.0) Both N Neutralized Result_High Optimal Retention Sharp Peak Shape pH_High->Result_High

Figure 2: Mechanistic causality between mobile phase pH and chromatographic performance.

Experimental Protocols

This protocol is designed as a self-validating system. The System Suitability Testing (SST) criteria must be met prior to any sample analysis to ensure the integrity of the chromatographic system.

3.1. Reagents & Materials

  • 1-(4-Chlorophenyl)-1,4-diazepane reference standard (>99.5% purity).

  • HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade.

  • Ammonium Hydroxide (NH₄OH) for pH adjustment.

3.2. Chromatographic Conditions

ParameterSpecification
Column Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm
Mobile Phase A 10 mM NH₄HCO₃ in Water (Adjusted to pH 11.0 with NH₄OH)
Mobile Phase B Acetonitrile (100%)
Elution Mode Isocratic: 40% A / 60% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection (UV) 245 nm (Optimal absorbance for chlorophenyl chromophore)
Injection Volume 10 µL
Run Time 8.0 minutes

3.3. Step-by-Step Preparation

  • Buffer Preparation: Dissolve 0.79 g of NH₄HCO₃ in 1000 mL of ultrapure water. Add NH₄OH dropwise while continuously monitoring with a calibrated pH meter until a stable pH of 11.0 ± 0.05 is reached. Filter through a 0.22 µm PTFE membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(4-Chlorophenyl)-1,4-diazepane standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Mobile Phase (A:B, 40:60 v/v) to yield a 100 µg/mL stock solution.

  • Working Solutions: Dilute the stock solution serially to prepare calibration standards ranging from 1.0 µg/mL to 150.0 µg/mL.

3.4. System Suitability Testing (SST) Inject the 50 µg/mL standard solution six consecutive times. The system is deemed valid only if the following criteria are met:

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) ~ 4.2 min (± 2.0%)Ensures pump and mobile phase consistency.
Tailing Factor (Tf) 1.2Confirms successful suppression of silanol interactions.
Theoretical Plates (N) 10,000Verifies column efficiency and packing integrity.
Injection Precision %RSD 1.0%Validates autosampler accuracy and integration.

Method Validation (ICH Q2(R2) Compliance)

The developed method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robust statistical evaluation to prove the analytical procedure is fit for its intended purpose[4].

Table 3: Summary of Method Validation Parameters

Validation ParameterMethodologyResultsAcceptance Criteria
Linearity & Range 1.0 to 150.0 µg/mL (7 concentration levels, n=3) R2 = 0.9998; y = 14523x + 124 R2≥ 0.999
Limit of Detection (LOD) Signal-to-Noise (S/N) = 3:10.15 µg/mLN/A
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) = 10:10.50 µg/mL%RSD 5.0% at LOQ
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% of target (n=3 each)99.2% – 100.8%98.0% – 102.0%
Repeatability (Precision) 6 replicate injections at 100% target concentration%RSD = 0.65%%RSD 2.0%
Intermediate Precision Different analyst, different day, different instrument%RSD = 0.82%%RSD 2.0%
Robustness Deliberate variations in pH (±0.2), Temp (±2°C), Flow (±0.1 mL/min)Tf 1.2; %RSD 1.5%No significant impact on SST

Troubleshooting & Mechanistic Insights

  • Loss of Retention or Peak Splitting: If the mobile phase pH drifts below 10.0, the N4 amine will begin to partially protonate. This creates a mixed-mode retention mechanism (hydrophobic + ionic), leading to split peaks or severe tailing. Always prepare fresh ammonium bicarbonate buffer daily, as it is volatile and can lose ammonia, causing the pH to drop over time.

  • Column Degradation: Do not attempt this high-pH method on standard silica columns. The dissolution of the silica bed will cause a rapid increase in backpressure, loss of stationary phase, and eventual column collapse. Exclusively use hybrid particles (BEH) designed for pH extremes[3].

References

  • [1] Homopiperazine - ChemBK. chembk.com. Available at: [Link]

  • [4] Validation of Analytical Procedures Q2(R2) - ICH Guidelines. ich.org. Available at:[Link]

  • [3] Synthesis and applications of BEH particles in liquid chromatography | LCGC International. chromatographyonline.com. Available at:[Link]

  • Column Particle Technologies BEH, CSH, HSS & Solid-Core - Waters Corporation. waters.com. Available at:[Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of 1-(4-Chlorophenyl)-1,4-diazepane

Executive Summary & Structural Analysis 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7) is a highly versatile, bifunctional building block frequently utilized in pharmaceutical library synthesis and functional materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7) is a highly versatile, bifunctional building block frequently utilized in pharmaceutical library synthesis and functional materials[1][2]. Structurally, it features a 1,4-diazepane core where the N1 position is substituted with a 4-chlorophenyl group, leaving the N4 position as a highly nucleophilic secondary amine.

From a synthetic perspective, this molecule is an A-B type monomer . It possesses both an electron-rich secondary amine (a potent nucleophile) and an aryl chloride (a challenging but viable electrophile). If subjected to harsh, non-selective Buchwald-Hartwig amination conditions, the molecule will undergo rapid intermolecular self-condensation, yielding complex oligomers or macrocycles. For drug development professionals aiming to synthesize discrete, functionalized small molecules, establishing rigorous chemoselective control over this substrate is paramount.

Mechanistic Causality: Controlling Chemoselectivity

To harness 1-(4-Chlorophenyl)-1,4-diazepane effectively, researchers must exploit the kinetic and thermodynamic differences in oxidative addition and reductive elimination[3][4].

  • Pathway A (Acting as a Nucleophile): The inherent reactivity of aryl halides in palladium-catalyzed cross-couplings follows the trend: Ar–I > Ar–Br >> Ar–Cl[3]. By introducing an exogenous aryl bromide or iodide, one can selectively N-arylate the diazepane ring. This requires a standard bidentate ligand (e.g., BINAP) and a mild base (e.g., Cs₂CO₃). The mild base prevents the premature activation of the inherently stable Ar–Cl bond, ensuring the 4-chlorophenyl moiety remains fully intact for downstream diversification[5].

  • Pathway B (Acting as an Electrophile): To couple an exogenous amine to the 4-chlorophenyl group, the internal secondary amine must first be masked (e.g., via N-Boc protection) to eliminate self-condensation. Furthermore, activating an unreactive aryl chloride requires a highly electron-rich, sterically demanding monodentate ligand such as BrettPhos or RuPhos[5][6]. The electron-rich nature of BrettPhos accelerates the rate-limiting oxidative addition into the strong C–Cl bond, while its extreme steric bulk forces the palladium centers closer together, accelerating reductive elimination and preventing catalyst trapping[4][6].

Reactivity Monomer 1-(4-Chlorophenyl)-1,4-diazepane (Bifunctional Monomer) PathA Pathway A: Selective N-Arylation (Ar-Cl intact) Monomer->PathA + Ar-Br/I Pd2(dba)3, BINAP Cs2CO3, 80°C PathB Pathway B: Aryl Chloride Amination (Requires N-Protection) Monomer->PathB 1. N-Boc Protection 2. + R-NH2 Pd, BrettPhos, NaOtBu PathC Pathway C: Oligomerization Monomer->PathC Pd, BrettPhos NaOtBu, 110°C

Figure 1: Divergent Buchwald-Hartwig reactivity pathways for 1-(4-Chlorophenyl)-1,4-diazepane.

Quantitative Reaction Parameters

The following table summarizes the optimized, field-proven conditions required to achieve absolute chemoselectivity depending on the desired role of the 1-(4-Chlorophenyl)-1,4-diazepane building block.

ParameterPathway A: Selective N-ArylationPathway B: Aryl Chloride Amination
Substrate Pre-treatment None required (Used as free base)N-Boc or N-Cbz protection mandatory
Coupling Partner Exogenous Aryl Bromide or IodideExogenous Primary or Secondary Amine
Optimal Catalyst Pd₂(dba)₃ (1.0 - 2.0 mol%)Pd(OAc)₂ or G3-BrettPhos (2.0 - 5.0 mol%)
Optimal Ligand BINAP or Xantphos (bidentate)BrettPhos or tBuBrettPhos (monodentate)
Base Cs₂CO₃ (1.5 - 2.0 equiv)NaOtBu or LiHMDS (1.5 - 2.0 equiv)
Solvent & Temp Toluene, 80 °C – 100 °C1,4-Dioxane, 100 °C – 110 °C
Chemoselectivity Goal Ar–Br reacts; internal Ar–Cl intactInternal Ar–Cl reacts completely

Experimental Protocols: Self-Validating Workflows

Protocol A: Selective N-Arylation (Exploiting Ar-Br Reactivity)

Objective: Couple an exogenous Aryl Bromide to the N4 position of 1-(4-Chlorophenyl)-1,4-diazepane while preserving the aryl chloride moiety.

  • Preparation & Degassing: In an oven-dried Schlenk flask under N₂, combine 1-(4-Chlorophenyl)-1,4-diazepane (1.0 equiv, 1.0 mmol), the target Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), racemic BINAP (0.04 equiv), and anhydrous Cs₂CO₃ (1.5 equiv).

    • Causality Note: Cs₂CO₃ is chosen over NaOtBu because strong alkoxide bases can trigger unwanted side reactions (e.g., benzyne formation or premature Ar–Cl activation) at elevated temperatures[3][5].

  • Solvent Addition: Add 5.0 mL of anhydrous, sparged Toluene. Add 50 µL of dodecane as an internal standard.

  • Heating: Stir the mixture at 80 °C for 12 hours.

  • Self-Validating Monitoring: At t=4h, withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, filter through a micro-silica plug, and analyze via GC-MS.

    • Validation: Calculate the mass balance against the dodecane standard. The presence of the product mass alongside the intact isotopic signature of chlorine ( 35Cl/37Cl ratio of 3:1) confirms chemoselectivity. If bis-arylation or oligomerization is detected, immediately reduce the temperature to 70 °C.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Aryl Chloride Amination (Activating the Electrophile)

Objective: Couple an exogenous amine to the 4-chlorophenyl ring.

  • Mandatory Protection: Treat 1-(4-Chlorophenyl)-1,4-diazepane with Boc₂O (1.1 equiv) and TEA in DCM for 2 hours. Isolate the N-Boc protected intermediate.

    • Causality Note: Failing to protect the secondary amine will result in immediate A-B step-growth polymerization upon addition of the highly active BrettPhos catalyst system.

  • Catalyst Activation: In a glovebox, combine the N-Boc protected substrate (1.0 equiv, 1.0 mmol), the exogenous amine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), BrettPhos (0.10 equiv), and NaOtBu (1.5 equiv) in a sealed vial.

    • Causality Note: BrettPhos is strictly required here. Standard bidentate ligands like BINAP cannot effectively stabilize the electron-deficient Pd center required to insert into the highly stable C–Cl bond[4][5].

  • Reaction: Dissolve in 5.0 mL of anhydrous 1,4-Dioxane. Heat to 100 °C for 16 hours.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). Use a colorimetric ninhydrin stain on the TLC plate.

    • Validation: A negative ninhydrin result on the starting material spot confirms the Boc group survived the strongly basic, high-temperature conditions.

  • Deprotection: Following standard aqueous workup and isolation of the coupled product, remove the Boc group using 4M HCl in Dioxane for 1 hour at room temperature to yield the final functionalized derivative.

CatalyticCycle Pd0 L-Pd(0) Active OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl (Rate Limiting) AmineCoord Amine Coordination OxAdd->AmineCoord L-Pd(II)(Ar)(Cl) Deprot Deprotonation AmineCoord->Deprot + R2NH RedElim Reductive Elimination Deprot->RedElim + Base - Base·HCl RedElim->Pd0 Product Release

Figure 2: General Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting the rate-limiting step.

Troubleshooting & Field-Proven Insights

  • Dehalogenation (Loss of Ar-Cl): If significant hydrodehalogenation of the aryl chloride is observed during Pathway A, it indicates that the catalyst is undergoing β -hydride elimination from an aliphatic amine or solvent, followed by reductive elimination of Ar–H. Solution: Ensure strict anhydrous conditions and consider switching to a more rigid ligand like Xantphos to suppress β -hydride elimination pathways.

  • Catalyst Poisoning: 1,4-Diazepane derivatives can strongly chelate to palladium, occasionally precipitating the catalyst as an inactive resting state. Solution: If conversions stall at 40-50%, do not simply increase the temperature. Instead, utilize a pre-formed palladacycle (e.g., G3 or G4 precatalysts) which guarantees a 1:1 Ligand-to-Palladium ratio and ensures rapid generation of the active L−Pd(0) species.

  • Base Sensitivity: If the exogenous amine in Pathway B contains base-sensitive functional groups (e.g., esters, epoxides), NaOtBu will cause degradation. Solution: Substitute NaOtBu with LiHMDS or a weaker base like K₃PO₄, though reaction times may need to be extended to 24-48 hours[7].

References

  • 41885-98-7, 1-(4-Chlorophenyl)-[1,4]diazepane Formula – ECHEMI. 1

  • 41885-98-7 | 1-(4-Chlorophenyl)-1,4-diazepane – Aromsyn Co.,Ltd. 2

  • Technical Support Center: N-Arylation of 6,6-Difluoro-1,4-diazepane – Benchchem.

  • Buchwald-Hartwig Coupling – Organic Synthesis.5

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex... – ACS Catalysis.6

  • Buchwald–Hartwig amination – Grokipedia. 3

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig... – Organic Letters (ACS). 7

  • New NHC–Pd Complexes for Challenging Aryl Chloride Couplings – Sigma-Aldrich.

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery – RSC. 4

Sources

Application

Preparation of 1-(4-Chlorophenyl)-1,4-diazepane hydrochloride salts

An in-depth guide to the synthesis of 1-(4-Chlorophenyl)-1,4-diazepane hydrochloride, a key intermediate for pharmaceutical research and development. This document provides a detailed, field-proven protocol, explains the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 1-(4-Chlorophenyl)-1,4-diazepane hydrochloride, a key intermediate for pharmaceutical research and development. This document provides a detailed, field-proven protocol, explains the underlying chemical principles, and offers practical troubleshooting advice.

Introduction: The Significance of N-Aryl Diazepanes

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its seven-membered ring offers a flexible three-dimensional geometry that can effectively present substituents for interaction with biological targets. The introduction of an aryl group onto one of the nitrogen atoms, creating an N-aryl diazepine, significantly expands the chemical space and has been a key strategy in the development of agents targeting the central nervous system (CNS) and other therapeutic areas.[3][4]

The target molecule, 1-(4-Chlorophenyl)-1,4-diazepane, is a valuable building block. The chlorophenyl moiety provides a handle for further functionalization and modulates the electronic and lipophilic properties of the molecule. However, the synthesis presents a classic challenge: the selective mono-N-arylation of a symmetric diamine. This guide details a robust and reproducible methodology centered on the Buchwald-Hartwig amination, followed by conversion to the hydrochloride salt to improve handling and stability.[5][6]

Synthetic Strategy: Mastering C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. While several methods exist, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as the preeminent strategy due to its broad substrate scope, excellent functional group tolerance, and comparatively mild reaction conditions.[6][7]

Rationale for Buchwald-Hartwig Amination

This protocol employs a state-of-the-art Buchwald-Hartwig cross-coupling reaction. The key to its success lies in the synergistic interplay of three components:

  • Palladium Precatalyst: Instead of using simple palladium sources like Pd(OAc)₂, which require an in-situ reduction to the active Pd(0) state, this protocol utilizes a well-defined palladacycle precatalyst (e.g., RuPhos Pd G3). These precatalysts ensure the efficient and reliable generation of the active LPd(0) species upon exposure to a base, leading to more consistent reaction outcomes.[8]

  • Biaryl Phosphine Ligand: The coupling of aryl chlorides, which are less reactive than the corresponding bromides or iodides, requires a highly active catalyst. This is achieved by using electron-rich, sterically hindered biaryl phosphine ligands such as RuPhos. These ligands promote both the initial oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination step that forms the desired C-N bond.[8][9]

  • Base: A strong, non-nucleophilic base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center and participate in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is an effective choice for this transformation.[10]

Controlling Selectivity

The primary challenge in this synthesis is preventing the formation of the undesired 1,4-bis(4-chlorophenyl)-1,4-diazepane. To favor the desired mono-arylated product, a slight excess of the 1,4-diazepane starting material is used relative to the 1-bromo-4-chlorobenzene. This statistical control ensures that once a molecule of diazepane has reacted, it is more probable that the remaining aryl halide will encounter an unreacted diazepane molecule.

The Role of Hydrochloride Salt Formation

Organic amines are often converted to their hydrochloride salts for several practical reasons. The salt form typically exhibits enhanced stability, is often a crystalline solid that is easier to handle and purify than the free base oil, and has improved water solubility, which can be advantageous for subsequent biological assays or formulation studies.[5][11] The conversion is a straightforward acid-base reaction where the basic amine is protonated by hydrochloric acid.[11]

Visualization of Key Processes

To clarify the core chemical transformation and the overall experimental plan, the following diagrams are provided.

Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex amido_complex Arylpalladium Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-NR₂ product_complex->product start Ar-X start->pd0 Oxidative Addition amine R₂NH + Base amine->oa_complex catalyst_regen Experimental Workflow cluster_synthesis Part A: Free Base Synthesis cluster_salt Part B: Hydrochloride Salt Formation start Assemble Reagents (Diazepane, Ar-Br, Catalyst, Base) in Anhydrous Toluene reaction Heat Reaction Mixture (e.g., 100 °C, 12-24h) Under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up (Quench, Extract, Dry) monitoring->workup Reaction Complete purify Purification (Flash Column Chromatography) workup->purify dissolve Dissolve Purified Free Base in Diethyl Ether purify->dissolve Characterize Free Base precipitate Add HCl in Ether (until precipitation is complete) dissolve->precipitate isolate Isolate Product (Filter, Wash, Dry) precipitate->isolate final_product 1-(4-Chlorophenyl)-1,4-diazepane HCl (Pure Crystalline Solid) isolate->final_product

Caption: Step-by-step workflow for synthesis and salt formation.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Anhydrous and deoxygenated solvents are critical for the success of the coupling reaction.

Part A: Synthesis of 1-(4-Chlorophenyl)-1,4-diazepane (Free Base)

This protocol details a representative palladium-catalyzed N-arylation.

ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
1-Bromo-4-chlorobenzene191.451.010.01.91 g
1,4-Diazepane100.161.212.01.20 g
RuPhos Pd G3874.540.020.20175 mg
Sodium tert-butoxide96.101.515.01.44 g
Anhydrous Toluene---50 mL

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst, sodium tert-butoxide, and 1,4-diazepane. This step is best performed in a glovebox to minimize exposure to air and moisture.

  • Reagent Addition: Seal the flask with a septum. Remove from the glovebox and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles). Add the anhydrous toluene via syringe, followed by the 1-bromo-4-chlorobenzene.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is typically effective for separating the product from starting materials and byproducts. Combine the fractions containing the desired product and evaporate the solvent to yield 1-(4-Chlorophenyl)-1,4-diazepane as a viscous oil or low-melting solid.

Part B: Preparation of 1-(4-Chlorophenyl)-1,4-diazepane Hydrochloride

This procedure converts the purified free base into a stable, solid salt.

Procedure:

  • Dissolution: Dissolve the purified 1-(4-Chlorophenyl)-1,4-diazepane (assuming ~8 mmol theoretical yield) in 50 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any soluble impurities. Dry the solid under high vacuum for several hours to remove all residual solvent.

  • Final Product: The final product is 1-(4-Chlorophenyl)-1,4-diazepane hydrochloride, a white to off-white crystalline solid.

Characterization and Validation

Confirming the identity and purity of the final product is a critical step.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~9.5-10.0 (br s, 2H, N⁺-H), 7.3-7.4 (d, 2H, Ar-H), 7.0-7.1 (d, 2H, Ar-H), 3.5-3.8 (m, 4H, CH₂-N-Ar), 3.1-3.3 (m, 4H, CH₂-N⁺H₂), 2.0-2.2 (m, 2H, CH₂-CH₂-CH₂). Note: Shifts are approximate and protonation can cause significant changes.
¹³C NMR (100 MHz, DMSO-d₆)δ ~147 (Ar C-N), ~129 (Ar C-Cl), ~120 (Ar C-H), ~118 (Ar C-H), ~50 (CH₂-N-Ar), ~45 (CH₂-N⁺H₂), ~42 (CH₂-N⁺H₂), ~25 (CH₂-CH₂-CH₂).
Mass Spec (ESI+) For the free base: Expected [M+H]⁺ at m/z ≈ 211.09. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be observed.
Melting Point A sharp melting point is indicative of high purity. The exact value should be determined experimentally.
HPLC Purity should be ≥95% for most research applications.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst due to air/moisture exposure. 2. Insufficiently strong or incorrect base. 3. Reaction temperature too low.1. Ensure all reagents, solvents, and glassware are rigorously dried. Use a glovebox for handling catalyst and base. Use a well-defined precatalyst. 2. Screen other bases like K₃PO₄ or Cs₂CO₃. 3. Ensure the reaction reaches the target temperature (100-110 °C for aryl chlorides).
Significant Di-arylation 1. Stoichiometry of aryl halide to diazepane is >1:1. 2. Reaction run for an excessively long time.1. Use a slight excess (1.1-1.2 equivalents) of the 1,4-diazepane. 2. Monitor the reaction closely and stop it once the starting aryl halide is consumed.
Incomplete Salt Formation 1. Insufficient HCl was added. 2. The free base was impure, leading to an oily precipitate.1. Add HCl solution until the pH of the supernatant is acidic (test with pH paper). 2. Re-purify the free base via column chromatography before attempting salt formation. Consider recrystallization from a solvent system like isopropanol/ether. [12]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(4-Chlorophenyl)-1,4-diazepane hydrochloride. By employing a modern Buchwald-Hartwig amination with a well-defined catalyst system, researchers can efficiently access this valuable intermediate. The subsequent conversion to the hydrochloride salt ensures a stable, easy-to-handle material suitable for downstream applications in drug discovery and development. The detailed explanations, visualizations, and troubleshooting guide aim to empower scientists to successfully implement and adapt this methodology in their own laboratories.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons.
  • Childers, W. E., & Rees, D. C. (2004). A crystal engineering strategy for designing cocrystals of pharmaceuticals is presented. Journal of the American Chemical Society, 126(41), 13335-13342.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • BenchChem. (n.d.). N-Arylation of 6,6-Difluoro-1,4-diazepane. Technical Support Center.
  • TMP Chem. (2022, June 6).
  • Eastwood, P. R. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Organic Chemistry, 69(13), 4595-4598.
  • Bell, S. C. (1970). U.S. Patent No. 3,520,878. U.S.
  • O'Connor, J. M., et al. (2017). N1-Arylation of 1,4-Benzodiazepine-2-ones with Diaryliodonium Salts. Synlett, 28(02), 243-247.
  • Adamo, A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4, 877498.
  • Guidechem. (n.d.). 1-[(4-chlorophenyl)methyl]-4-(1-phenyl-5-tetrazolyl)-1,4-diazepane.
  • NextSDS. (n.d.). 1-(4-Chlorophenyl)-d[5]iazepane — Chemical Substance Information.

  • Asiri, A. M., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • PubChemLite. (n.d.). 1-[(4-chlorophenyl)methyl]-1,4-diazepane.
  • Chemtips. (2021, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. (n.d.).
  • Martins, J. E. D., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(118), 97633-97641.
  • ResearchGate. (2017, February 7).
  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • ChemNet. (n.d.). 1-[(4-chlorophenyl)(phenyl)methyl]-1,4-diazepane.
  • National Center for Biotechnology Information. (n.d.). 1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane. PubChem Compound Summary for CID 5393145.
  • Der Pharma Chemica. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives. Der Pharma Chemica, 7(1), 138-148.
  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514.
  • Gholap, A. R., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 14-26.
  • Adamo, A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4.
  • Google Patents. (n.d.).
  • Wu, X., & Li, Z. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – An Asian Journal, 15(18), 2735-2747.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 868-876.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Google Patents. (n.d.).
  • SciSpace. (n.d.).
  • ResearchG
  • Gholap, A. R., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 14-26.
  • Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • ResearchGate. (2011). Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues.
  • Malmgren, J., et al. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. The Journal of Organic Chemistry, 78(15), 7346–7353.
  • Bellina, F., & Rossi, R. (2012). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Tetrahedron, 68(36), 7303-7330.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 1-(4-Chlorophenyl)-1,4-diazepane chemical synthesis

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7)[1]. As a Senior Application Scientist, I have designed this guide to help you troubleshoot common bottleneck...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7)[1]. As a Senior Application Scientist, I have designed this guide to help you troubleshoot common bottlenecks, optimize your yields, and understand the mechanistic causality behind each protocol step.

The standard and most efficient route for synthesizing 1-aryl-1,4-diazepanes is the Buchwald-Hartwig cross-coupling of 1-bromo-4-chlorobenzene with a protected 1,4-diazepane (homopiperazine), followed by deprotection[2].

Part 1: Mechanistic Pathway

Understanding the catalytic cycle is critical for troubleshooting. The Buchwald-Hartwig amination relies on a Palladium(0) active species that must selectively insert into the C-Br bond rather than the C-Cl bond, followed by amine coordination and base-mediated deprotonation[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selective C-Br Insertion) Pd0->OxAdd + 1-Bromo-4-chlorobenzene PdII_Ar L_nPd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (mono-Boc-homopiperazine) PdII_Ar->AmineCoord PdII_Amine L_nPd(II)(Ar)(NHR) Intermediate AmineCoord->PdII_Amine Deprot Deprotonation (Base: NaOtBu) PdII_Amine->Deprot PdII_Amido L_nPd(II)(Ar)(NR) Amido Complex Deprot->PdII_Amido - NaBr, - tBuOH RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Boc-Protected 1-(4-Chlorophenyl)-1,4-diazepane RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for 1-(4-Chlorophenyl)-1,4-diazepane.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for a bis-arylated byproduct. How do I prevent this? A: Unprotected 1,4-diazepane (homopiperazine) contains two secondary amines of equal reactivity. If you use the unprotected diamine, the palladium catalyst will readily couple both nitrogen atoms to the aryl halide, forming 1,4-bis(4-chlorophenyl)-1,4-diazepane. Causality & Solution: You must use mono-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate) as your starting material. The bulky, electron-withdrawing Boc (tert-butyloxycarbonyl) group protects one nitrogen, sterically and electronically deactivating it, ensuring that the cross-coupling occurs exclusively at the free secondary amine[2].

Q2: How do I ensure the Palladium catalyst selectively activates the C-Br bond and leaves the C-Cl bond intact? A: Chemoselectivity is dictated by the bond dissociation energies (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Causality & Solution: While the inherent BDE difference favors C-Br activation, using a highly active, unhindered catalyst at high temperatures can lead to over-insertion (activating the C-Cl bond as well). To maintain >95% selectivity for the C-Br bond, use a bulky, electron-rich phosphine ligand like RuPhos or BINAP and strictly control your reaction temperature between 80–100 °C.

Q3: My coupling reaction stalls at 40-50% conversion. What is causing catalyst deactivation? A: Palladium(0) active species and electron-rich phosphine ligands are highly susceptible to oxidation by atmospheric oxygen, which permanently poisons the catalytic cycle. Furthermore, if the base is not fully soluble or is exhausted, the deprotonation step (see Figure 1) cannot occur. Causality & Solution: Implement rigorous degassing techniques (e.g., 3 cycles of freeze-pump-thaw or 15 minutes of argon sparging). Switch from a weak base like K2CO3 to a stronger, more soluble base like Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) to ensure continuous turnover[3].

Q4: What is the most efficient way to remove the Boc group without degrading the final product? A: The Boc group is acid-labile. Causality & Solution: Use 4M HCl in 1,4-Dioxane . The acidic environment protonates the carbamate oxygen, leading to the expulsion of isobutylene gas and carbon dioxide. This method is self-validating: as the deprotection reaches completion, the target 1-(4-Chlorophenyl)-1,4-diazepane will precipitate out of the non-polar solvent as a highly pure hydrochloride salt.

Part 3: Quantitative Optimization Data

The following table summarizes empirical data on how different reaction parameters influence the yield of the critical Buchwald-Hartwig coupling step.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3 (2 mol%)BINAPNaOtBuToluene8085%High C-Br chemoselectivity; standard conversion.
Pd(OAc)2 (2 mol%) RuPhos Cs2CO3 1,4-Dioxane 100 92% Optimal conversion; minimal catalyst deactivation.
Pd(PPh3)4 (5 mol%)NoneK2CO3DMF10045%Poor conversion; competing C-Cl bond activation observed.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-(4-chlorophenyl)-1,4-diazepane-1-carboxylate

This protocol utilizes the optimized conditions from the data table above to ensure maximum chemoselectivity and yield.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Reagent Loading: Add 1-bromo-4-chlorobenzene (1.0 equiv, 10 mmol), mono-Boc-homopiperazine (1.2 equiv, 12 mmol), Pd(OAc)2 (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and Cs2CO3 (1.5 equiv, 15 mmol) to the flask.

  • Degassing: Add anhydrous 1,4-Dioxane (40 mL). Sparge the suspension with Argon for 15 minutes to displace all dissolved oxygen.

  • Reaction: Seal the flask and heat to 100 °C in an oil bath with vigorous stirring for 12 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The system is self-validating when the mass peak for 1-bromo-4-chlorobenzene is completely consumed. Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the protected intermediate.

Protocol B: Boc Deprotection to Yield 1-(4-Chlorophenyl)-1,4-diazepane Hydrochloride
  • Dissolution: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) (0.2 M concentration) and cool to 0 °C in an ice bath.

  • Acid Addition: Dropwise, add 4M HCl in 1,4-Dioxane (10 equivalents).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Validation: The reaction is complete when vigorous gas evolution (CO2 and isobutylene) ceases and a white precipitate forms. Confirm total disappearance of the starting material via TLC.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether to remove any residual organic impurities, and dry under high vacuum to obtain 1-(4-Chlorophenyl)-1,4-diazepane hydrochloride as a pure white solid.

References

  • MDPI. "Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls". Available at:[Link]

  • ACS Publications. "A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst". Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Chlorophenyl)-1,4-diazepane Solubility in Aqueous Media

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for systematically addressing and overcoming the solubility challenges associated with 1-(4-Chloroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for systematically addressing and overcoming the solubility challenges associated with 1-(4-Chlorophenyl)-1,4-diazepane in aqueous experimental systems. Our approach is grounded in foundational physicochemical principles to empower you not just to solve solubility issues, but to understand the underlying causes, enabling more robust and reliable experimental design.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 1-(4-Chlorophenyl)-1,4-diazepane.

Q1: What are the expected physicochemical properties of 1-(4-Chlorophenyl)-1,4-diazepane that influence its solubility?

A: While specific experimental data for this exact molecule is not abundant in public literature, we can infer its properties from its chemical structure (CAS No. 41885-98-7, Molecular Formula: C11H15ClN2)[1].

  • Basicity: The structure contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. These nitrogen atoms, specifically the secondary amine, are basic and can accept protons. This makes the entire molecule a weak base. The solubility of such compounds is highly dependent on pH.[2]

  • Hydrophobicity: The presence of a chlorophenyl group, an aromatic ring with a chlorine substituent, imparts significant nonpolar character (hydrophobicity) to the molecule. This aromatic moiety is the primary reason for the compound's low intrinsic solubility in water.

Q2: Why is my compound, 1-(4-Chlorophenyl)-1,4-diazepane, crashing out of my neutral aqueous buffer?

A: This is the expected behavior for this type of molecule. At neutral pH (e.g., pH 7.4), the basic nitrogen atoms in the diazepane ring are largely un-ionized (not protonated). In this neutral state, the molecule's hydrophobic nature, dominated by the chlorophenyl ring, prevents it from favorably interacting with polar water molecules, leading to very poor solubility and precipitation.[2][5] Many weakly basic drugs are significantly more soluble in the low pH of the stomach and see their solubility decrease dramatically in the higher pH of the intestine.[2]

Q3: I'm seeing particles in my solution. What is the very first troubleshooting step I should take?

A: The first step is to confirm that you are dealing with a solubility problem and not a slow dissolution rate. Vigorous vortexing followed by sonication in a water bath for 5-10 minutes can help break up aggregates and accelerate dissolution. If the compound remains insoluble, the next logical and most effective step for a weakly basic compound is pH modification. Systematically lowering the pH of your aqueous medium is the primary strategy to explore.[][7]

Section 2: Systematic Troubleshooting Workflow

Navigating solubility issues requires a logical, stepwise approach to avoid confounding variables and identify the most effective, least disruptive formulation strategy for your specific application. The following workflow provides a decision-making framework for systematically addressing the poor aqueous solubility of 1-(4-Chlorophenyl)-1,4-diazepane.

G start Start: Compound Insoluble in Aqueous Buffer (e.g., PBS pH 7.4) is_ionizable Is the compound ionizable? (1-(4-Chlorophenyl)-1,4-diazepane is a weak base) start->is_ionizable ph_adjust Primary Strategy: pH Modification is_ionizable->ph_adjust  Yes ph_protocol Follow Protocol 3.1: Prepare acidic stock solution (e.g., pH 3-5) ph_adjust->ph_protocol ph_success Solubility Achieved? ph_protocol->ph_success end_success SUCCESS: Use pH-adjusted buffer. Monitor for precipitation upon dilution in final assay medium. ph_success->end_success Yes secondary_strategy Secondary Strategies: (If pH modification is insufficient or incompatible) ph_success->secondary_strategy No / Incompatible cosolvent Option A: Co-solvents (DMSO, Ethanol, PEG 400) secondary_strategy->cosolvent surfactant Option B: Surfactants (Tween® 80, Poloxamer) secondary_strategy->surfactant cyclodextrin Option C: Cyclodextrins (HP-β-CD, SBE-β-CD) secondary_strategy->cyclodextrin cosolvent_protocol Follow Protocol 3.2 cosolvent->cosolvent_protocol surfactant_protocol Follow Protocol 3.3 surfactant->surfactant_protocol cyclodextrin_protocol Follow Protocol 3.4 cyclodextrin->cyclodextrin_protocol

Caption: A decision tree for troubleshooting solubility.

Section 3: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for the primary and secondary strategies outlined in the workflow.

Guide 3.1: pH Modification

Q: How exactly does lowering the pH increase the solubility of 1-(4-Chlorophenyl)-1,4-diazepane?

A: As a weak base, the diazepane nitrogens can be protonated in an acidic environment. This protonation imparts a positive charge on the molecule, creating a salt form (e.g., a hydrochloride salt if HCl is used). This ionized form is significantly more polar than the neutral "free base" form. The resulting ion-dipole interactions with water are much more energetically favorable, leading to a dramatic increase in aqueous solubility.[5][7] The incorporation of acidic pH modifiers into a formulation is a well-established method to create a more favorable microenvironment for dissolving weakly basic drugs.[2][8]

  • Target Concentration: Determine the desired final concentration of your compound. It is recommended to prepare a stock solution at 10-100x the final concentration.

  • Initial Slurry: Weigh the required amount of 1-(4-Chlorophenyl)-1,4-diazepane powder and add it to 80% of the final desired volume of your aqueous buffer (e.g., saline or a non-phosphate buffer like MES or HEPES if precipitation of phosphate salts is a concern). This will form a slurry.

  • pH Adjustment: While stirring the slurry, add a dilute acid (e.g., 1 M HCl or 1 M citric acid) dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Dissolution Point: Continue adding acid until the compound fully dissolves. Note the pH at which complete dissolution occurs. This provides valuable information about the compound's pKa.

  • Final pH and Volume: Adjust the pH to a level that is low enough to maintain solubility but as high as possible to minimize potential compound degradation or assay interference. A target of 1-2 pH units below the dissolution pH is a good starting point.

  • q.s. to Volume: Add the aqueous buffer to reach the final desired volume.

  • Sterilization: Sterile filter the final stock solution through a 0.22 µm filter compatible with your acidic solution (e.g., PVDF or PES).

Q: What are the potential pitfalls of using pH modification?

A: While highly effective, this method has limitations. The compound may be unstable and prone to hydrolysis at very low pH over time. More critically, when you dilute your acidic stock solution into a larger volume of neutral (pH 7.4) assay media, the buffering capacity of the media will neutralize the acid, raising the pH and potentially causing your compound to precipitate out of solution. Always perform a test dilution to ensure your compound remains soluble at the final concentration and pH of your experiment.

Guide 3.2: Utilizing Co-solvents

Q: When should I consider using a co-solvent?

A: Co-solvents are an excellent secondary strategy if pH modification is insufficient, if your compound is unstable at low pH, or if the required pH is incompatible with your experimental system (e.g., cell culture). Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[9][10]

Co-solventMechanism of ActionTypical Starting % (v/v)Notes
DMSO Reduces water polarity; excellent solubilizer.1-10%Can be toxic to cells at >0.5-1%. Can carry small molecules across membranes.
Ethanol Reduces water polarity.5-20%Can cause protein precipitation and cellular stress at higher concentrations.
Propylene Glycol (PG) Reduces water polarity; lower toxicity than ethanol.10-30%Can increase the viscosity of the solution.
PEG 400 Polyethylene glycol of low molecular weight. Reduces polarity.10-40%Generally well-tolerated in many systems. A common choice for in vivo studies.[11]
  • Preparation: Prepare a series of vials containing your target aqueous buffer.

  • Co-solvent Addition: To each vial, add a different co-solvent to achieve a range of final concentrations (e.g., 5%, 10%, 20%, 40% v/v). Include a "0% co-solvent" vial as a negative control.

  • Compound Addition: Add an excess amount of 1-(4-Chlorophenyl)-1,4-diazepane to each vial. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure the solution reaches equilibrium. A shaker or rotator is ideal.

  • Separation & Quantification: After equilibration, allow the vials to stand so that undissolved solid can sediment. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter (ensure the filter is compatible with the co-solvent).

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will give you the saturation solubility in each co-solvent mixture.

Guide 3.3: Employing Surfactants

Q: Under what circumstances are surfactants the best choice?

A: Surfactants are amphiphilic molecules that can be highly effective when even high concentrations of co-solvents fail, or when you need to achieve a high drug concentration for in vivo dosing. They work by forming micelles in aqueous solution above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of these micelles can encapsulate the nonpolar 1-(4-Chlorophenyl)-1,4-diazepane, while the hydrophilic shell keeps the entire micelle dispersed in water, thereby increasing the apparent solubility of the compound.[12][13][14] Non-ionic surfactants are most commonly used in pharmaceutical preparations.[15]

  • Select Surfactants: Choose a few pharmaceutically relevant, non-ionic surfactants such as Polysorbate 80 (Tween® 80) or a Poloxamer (e.g., Pluronic® F-68).

  • Prepare Surfactant Solutions: Make a series of solutions of each surfactant in your aqueous buffer at concentrations ranging from below to well above their known CMC (e.g., 0.01%, 0.1%, 1%, and 5% w/v).

  • Solubility Determination: Follow the same procedure as the co-solvent screen (Steps 3-6 in Protocol 3.2), adding excess compound to each surfactant solution, equilibrating, and quantifying the concentration in the supernatant.

  • Evaluation: Plot the solubility of your compound as a function of surfactant concentration. You should see a significant increase in solubility above the surfactant's CMC.

Guide 3.4: Using Cyclodextrins

Q: What are cyclodextrins and when are they useful?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate a hydrophobic "guest" molecule, like 1-(4-Chlorophenyl)-1,4-diazepane, into their central cavity, forming a water-soluble "inclusion complex".[17] This is a powerful technique for significantly increasing aqueous solubility, often by several orders of magnitude, and is particularly useful for creating stable parenteral (injectable) formulations.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly water-soluble derivatives commonly used for this purpose.[16][]

  • Select Cyclodextrin: HP-β-CD is a common and effective starting point.

  • Prepare CD Solutions: Create a range of HP-β-CD solutions in your aqueous buffer (e.g., 5%, 10%, 20%, 30% w/v).

  • Add Compound: Add a known amount of 1-(4-Chlorophenyl)-1,4-diazepane to each solution.

  • Complexation: Vigorously stir or sonicate the mixture. The formation of the inclusion complex can take time, so allow the mixture to equilibrate for several hours or overnight with continuous agitation.

  • Observation: Observe the solutions for clarity. The concentration of cyclodextrin required to fully dissolve the compound is your target formulation. For quantitative analysis, you can perform a phase solubility study by adding excess compound and following the procedure in Protocol 3.2.

Section 4: Summary of Solubilization Techniques

The table below provides a comparative overview to help guide your selection of the most appropriate strategy.

TechniqueMechanism of ActionProsConsBest For...
pH Modification Protonates the basic diazepane ring, forming a more polar, soluble salt.[7]Simple, highly effective for weak bases, uses minimal excipients.Risk of chemical instability at low pH; potential for precipitation upon dilution/neutralization.Initial screening; in vitro assays where final pH can be controlled.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[9]Easy to prepare; effective for moderately hydrophobic compounds.Potential for cellular toxicity; can affect protein structure/function; may precipitate upon dilution.High-throughput screening; early-stage in vitro assays where some solvent is tolerated.
Surfactants Forms micelles that encapsulate the hydrophobic compound in their nonpolar core.[14]High solubilization capacity; can improve stability.Can interfere with some biological assays; potential for cell lysis at high concentrations.Formulations requiring high drug loads; in vivo preclinical studies.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic part of the molecule.[17]Very high solubilization capacity; improves stability; generally low toxicity.[19]Can be more expensive; may affect drug-receptor binding kinetics if the complex does not dissociate quickly.Parenteral formulations; applications requiring high concentrations with low organic solvent content.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
  • Loftsson, T., & Brewster, M. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Medicina, 60(7), 1083.
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1630-1640.
  • Examples of surfactants used in pharmaceutical formulations. (n.d.). ResearchGate.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Ribeiro, A. C. F., et al. (2023). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics, 15(5), 1527.
  • Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. (2008). Acta Poloniae Pharmaceutica, 65(4), 451-456.
  • Surfactant Excipients. (n.d.). American Pharmaceutical Review.
  • Tal-Figiel, B. (2006). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPIN-2-ONE IN SOLID DISPERSIONS IN PEG 6000. Acta Poloniae Pharmaceutica, 63(4), 289-294.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • The Role of Surfactants in Compounded Prepar
  • What Are Surfactants? Uses, Benefits, and Safety. (2025). Musim Mas.
  • SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. (2008). Acta Poloniae Pharmaceutica, 65(4).
  • Tal-Figiel, B. (2006). Solubility of Selected Derivatives of 1,4-benzodiazepin-2-one in Solid Dispersions in PEG 6000. Acta Poloniae Pharmaceutica, 63(4), 289-294.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Koceková, Z., et al. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 14(1), 437-445.
  • Use of co-solvents in amine N-oxide solutions. (1981).
  • pH Modifier Excipients. (n.d.). CD Formulation.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • CAS No. 41885-98-7, 1-(4-Chlorophenyl)-1,4-diazepane. (n.d.). 001CHEMICAL.
  • Improving API Solubility. (n.d.). Sigma-Aldrich.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022). Particle Sciences.
  • Chemical structure of diazepam. (n.d.). ResearchGate.
  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (n.d.). ResearchGate.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)-1-phenylacetone. (n.d.). Benchchem.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences, 11(1).

Sources

Troubleshooting

Reducing impurities during 1-(4-Chlorophenyl)-1,4-diazepane crystallization

Welcome to the Advanced Technical Support Center for the isolation and purification of 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7)[1]. This compound is a critical structural motif and building block in the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7)[1]. This compound is a critical structural motif and building block in the synthesis of complex central nervous system (CNS) therapeutics and advanced agrochemicals[2].

Because 1,4-diazepane (homopiperazine) is a highly flexible seven-membered heterocyclic ring, its derivatives are notoriously difficult to crystallize as free bases. This portal provides mechanistic troubleshooting, quantitative impurity profiling, and self-validating protocols to ensure >99% purity during your crystallization workflows.

🔬 Knowledge Base: Quantitative Impurity Profiling

Before initiating crystallization, it is critical to understand the thermodynamic and chemical nature of the impurities present in your crude mixture. The basic nitrogen atoms in diazepanes can cause severe peak tailing on standard silica HPLC columns due to secondary silanol interactions; therefore, always use an end-capped column or a low-pH mobile phase (e.g., 0.1% TFA) for accurate profiling.

Table 1: Common Process Impurities and Purge Strategies
Impurity ProfileChemical Structure / TypeRelative Retention Time (RRT)Purge Mechanism & Causality
Impurity A 1,4-Bis(4-chlorophenyl)-1,4-diazepane (Over-arylation)1.45Retained in Mother Liquor: The bis-arylated species lacks a highly basic aliphatic amine. During controlled HCl addition, it remains unprotonated and highly soluble in the organic phase.
Impurity B 1,4-Diazepane (Unreacted Starting Material)0.25Aqueous Extraction: Highly polar and water-soluble. Purged via a mild alkaline (pH 8-9) aqueous wash prior to the crystallization step[3].
Impurity C Diazepan-5-one derivatives (Oxidation Products)0.85Ostwald Ripening: Purged during the slurry aging process and subsequent cold anti-solvent washing.

🛠️ Interactive Troubleshooting & FAQs

Ticket #4402: "My crude 1-(4-Chlorophenyl)-1,4-diazepane is 'oiling out' as a viscous syrup instead of forming crystals. How do I force nucleation?"

  • Mechanistic Causality: The free base of a mono-arylated diazepane possesses high conformational entropy. This flexibility, combined with melting-point depression from trace impurities, makes crystal lattice packing thermodynamically unfavorable at room temperature, resulting in liquid-liquid phase separation (oiling out).

  • Expert Solution: Rigidify the conformation via protonation. Converting the free base into a hydrochloride salt restricts the conformational freedom of the 7-membered ring and introduces strong ionic dipole interactions. This dramatically increases the lattice energy, driving rapid and highly crystalline nucleation[4].

Ticket #4415: "I am observing high levels of Impurity A (the bis-arylated byproduct) in my final product. Recrystallization isn't removing it. What is the mechanism to purge this?"

  • Mechanistic Causality: 1,4-bis(4-chlorophenyl)-1,4-diazepane is highly lipophilic and will co-precipitate if you rely solely on cooling crystallization of the free base.

  • Expert Solution: Exploit the Δ pKa between the product and the impurity. Your target product has one highly basic aliphatic secondary amine (pKa ~9.5). The bis-arylated impurity only has aniline-like tertiary amines (pKa ~2.5). By adding exactly 1.05 to 1.1 equivalents of anhydrous HCl, you selectively protonate the target product. The bis-arylated impurity remains unprotonated and stays dissolved in the organic mother liquor.

Ticket #4428: "How do I ensure all residual homopiperazine (Impurity B) is removed before I begin the salt crystallization?"

  • Mechanistic Causality: Homopiperazine will readily form a dihydrochloride salt and co-crystallize with your product if left in the organic phase.

  • Expert Solution: Perform a rigorous liquid-liquid extraction before crystallization. Wash your organic phase (e.g., Ethyl Acetate or Dichloromethane) with a 10% aqueous ammonium chloride solution adjusted to pH 8.5[3]. The target mono-arylated product partitions into the organic layer, while the highly polar, low-molecular-weight homopiperazine is forced into the aqueous waste.

⚙️ Self-Validating Experimental Protocol: Salt-Assisted Crystallization

This protocol utilizes a binary solvent system to selectively precipitate the mono-hydrochloride salt of 1-(4-Chlorophenyl)-1,4-diazepane while purging both polar and non-polar impurities.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of crude 1-(4-Chlorophenyl)-1,4-diazepane free base in 50 mL of absolute ethanol (5 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Selective Protonation: Cool the solution to 0–5 °C using an ice bath. Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise over 30 minutes. Causality: Slow addition prevents localized supersaturation and traps fewer impurities within the crystal lattice.

  • Anti-Solvent Nucleation: Once the acid addition is complete, slowly add 100 mL of cold diethyl ether (10 volumes) as an anti-solvent. Seed crystals can be added at this stage if spontaneous nucleation does not occur.

  • Ostwald Ripening (Aging): Maintain the slurry at 0 °C under continuous stirring for 2 hours. Causality: This aging period allows smaller, less pure crystals to redissolve and precipitate onto larger, purer crystals, effectively purging Impurity C.

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with 20 mL of a pre-chilled 1:2 mixture of Ethanol/Diethyl ether. Dry the crystals under a vacuum at 40 °C to a constant weight.

🛑 System Self-Validation Checkpoint

To verify the success of this protocol without immediate HPLC analysis, observe the physical properties of the output:

  • Visual Check: The filtrate (mother liquor) must be yellow to orange (confirming the retention of the bis-arylated impurity), while the retentate (filter cake) must be a stark white crystalline powder.

  • Thermal Check: The melting point of the isolated salt should exceed 250 °C. A depressed melting point indicates the failure of the pKa-selective protonation step and the presence of co-crystallized impurities[4].

📊 Process Visualization

Crystallization A Crude Free Base (High Impurity) B Aqueous Wash (pH 8-9) A->B Dissolution C HCl Salt Formation (EtOH/Et2O) B->C Organic Phase E Aqueous Waste (1,4-Diazepane) B->E Aqueous Phase D Pure HCl Salt (Target Product) C->D Crystallization F Mother Liquor (Bis-arylated) C->F Filtration

Workflow for salt-assisted crystallization and impurity purging of the diazepane.

📚 References

  • 1-(4-Chlorophenyl)-[1,4]diazepane Formula - ECHEMI Source: echemi.com URL:

  • Cas 3874-54-2,4-Chloro-4'-fluorobutyrophenone | lookchem Source: lookchem.com URL:

  • Technical Support Center: Analytical Methods for Impurity Profiling of 6,6-Difluoro-1,4-diazepane Source: benchchem.com URL:

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Source: scirp.org URL:

  • Synthesis of Novel Diazabicycles and their Antiprotozoal Activities Source: connectsci.au URL:

Sources

Optimization

Resolving mass spectrometry fragmentation issues with 1-(4-Chlorophenyl)-1,4-diazepane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the mass spectrometric analysis of 1-(4-Chlorophenyl)-1,4-diazepane. This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the mass spectrometric analysis of 1-(4-Chlorophenyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common fragmentation challenges encountered during LC-MS/MS experiments. The content is structured in a practical question-and-answer format, grounded in established scientific principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected protonated molecule ([M+H]⁺) for 1-(4-Chlorophenyl)-1,4-diazepane, and what are its predicted primary fragments?

A1: Foundational Spectral Analysis

Understanding the theoretical fragmentation of your analyte is the first step in any MS/MS method development. For 1-(4-Chlorophenyl)-1,4-diazepane (Molecular Formula: C₁₁H₁₅ClN₂), the expected monoisotopic mass of the neutral molecule is approximately 210.0924 Da.

  • Protonated Molecule ([M+H]⁺): In positive electrospray ionization (ESI) mode, the analyte will readily accept a proton, typically on one of the nitrogen atoms in the diazepane ring, due to their basic nature. The expected m/z for the singly charged protonated molecule is ~211.0997 Da .

  • Isotopic Pattern: A critical signature to look for is the chlorine isotopic pattern. You should observe two peaks for the molecular ion: one at ~211.1 (for the ³⁵Cl isotope) and another at ~213.1 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. This pattern is a key identifier for your target compound and any fragments that retain the chlorophenyl moiety.

  • Predicted Fragmentation Pathway: The fragmentation of protonated diazepane structures is often initiated by cleavage of the seven-membered ring, which is energetically favorable.[1][2] The most likely fragmentation pathways involve the cleavage of C-C and C-N bonds within the diazepine ring.

A proposed fragmentation scheme is as follows:

  • The protonated molecule ([M+H]⁺ at m/z 211.1) undergoes collision-induced dissociation (CID).

  • A primary fragmentation route involves the loss of a neutral ethylene amine or related species from the saturated part of the diazepine ring, leading to stable, resonance-delocalized fragment ions.

  • Cleavage across the diazepine ring can result in the formation of a protonated 4-chloro-N-methylaniline fragment or a related structure.

Below is a diagram illustrating a plausible fragmentation pathway.

fragmentation_pathway cluster_main Proposed ESI-MS/MS Fragmentation mol 1-(4-Chlorophenyl)-1,4-diazepane [M+H]⁺ m/z ≈ 211.1 frag1 Fragment A (e.g., loss of C₂H₅N) m/z ≈ 168.1 mol->frag1 CID frag2 Fragment B (e.g., Chlorophenyl iminium ion) m/z ≈ 140.0 mol->frag2 CID

Caption: Proposed fragmentation of 1-(4-Chlorophenyl)-1,4-diazepane.

Q2: I am observing a weak or absent molecular ion ([M+H]⁺). What are the common causes and solutions?

A2: Troubleshooting Poor Ionization

A weak or missing precursor ion is a frequent issue that can stall method development. The cause is typically either insufficient ionization in the source or excessive fragmentation before the analyzer (in-source fragmentation).

Causality:

  • Poor Protonation: The efficiency of forming [M+H]⁺ in the ESI source is highly dependent on the mobile phase pH.[3][4] If the pH is not sufficiently acidic, the analyte, a basic amine, may not be fully protonated, leading to a poor signal.

  • In-Source Fragmentation: If the ion source settings (e.g., cone voltage, declustering potential) are too aggressive, the protonated molecules can gain excessive internal energy and fragment before they even enter the mass analyzer.[5] This results in a weak [M+H]⁺ peak but stronger-than-expected fragment ion peaks in your MS1 scan.

Troubleshooting Workflow:

troubleshooting_workflow cluster_solutions Solutions start Weak or Absent [M+H]⁺ check_ms1 Review MS1 Spectrum: Are fragment ions present? start->check_ms1 optimize_source Reduce In-Source Fragmentation (Lower Cone/Orifice Voltage) check_ms1->optimize_source Yes optimize_mobile_phase Improve Protonation (Add 0.1% Formic Acid to Mobile Phase) check_ms1->optimize_mobile_phase No end_node Re-evaluate [M+H]⁺ Signal optimize_source->end_node optimize_mobile_phase->end_node

Caption: Workflow for troubleshooting a weak molecular ion signal.

Experimental Protocol: Mobile Phase Optimization

  • Prepare Mobile Phase A: 99.9% Water, 0.1% Formic Acid.

  • Prepare Mobile Phase B: 99.9% Acetonitrile, 0.1% Formic Acid.

  • Infuse a standard solution of 1-(4-Chlorophenyl)-1,4-diazepane (~1 µg/mL in 50:50 A:B) directly into the mass spectrometer.

  • Acquire MS1 spectra with the original mobile phase (without acid) and compare the [M+H]⁺ intensity to that obtained with the formic acid-modified mobile phase. A significant increase in signal confirms that poor protonation was the primary issue.

Q3: My fragmentation efficiency is poor, or the product ion spectrum is noisy. How can I optimize Collision-Induced Dissociation (CID)?

A3: Optimizing MS/MS Parameters

Poor fragmentation leads to low-confidence identification and inaccurate quantification. Systematic optimization of the collision energy is crucial for generating a stable and informative product ion spectrum.

Causality:

  • Insufficient Collision Energy (CE): If the CE is too low, the precursor ion will not have enough energy upon collision with the inert gas (e.g., argon) to fragment efficiently. This results in a spectrum dominated by the unfragmented precursor ion.

  • Excessive Collision Energy: If the CE is too high, the precursor ion can shatter into many small, low m/z fragments, losing structural specificity and reducing the signal intensity of key product ions.[6]

Experimental Protocol: Systematic Collision Energy Optimization This protocol outlines how to create a "breakdown curve" to find the optimal CE.

  • System Setup: Infuse a constant stream of your analyte (~1 µg/mL) into the mass spectrometer.

  • MS/MS Method Creation:

    • Set the instrument to MS/MS mode.

    • Select the m/z of the [M+H]⁺ ion (~211.1) as the precursor for fragmentation.

    • Create a series of experiments or a single experiment with a stepped collision energy ramp. Start at a low CE (e.g., 5 V or eV) and increase in increments of 2-5 V up to a high value (e.g., 50 V).

  • Data Acquisition: Acquire data for 1-2 minutes to ensure a stable signal at each CE step.

  • Data Analysis:

    • Plot the absolute intensity of the precursor ion (m/z 211.1) versus the collision energy.

    • On the same graph, plot the intensities of your major product ions (e.g., m/z ~168.1 and ~140.0) versus the collision energy.

  • Optimal CE Selection: The optimal collision energy is typically the value that produces the maximum intensity for your key product ions while reducing the precursor ion intensity to 10-20% of its original value.[6]

Table 1: Typical Starting Parameters for MS/MS Optimization

Parameter Typical Range Rationale
Capillary Voltage 2.5 - 4.0 kV Ensures stable electrospray.[5]
Cone/Orifice Voltage 15 - 40 V Lower values prevent in-source fragmentation.
Collision Energy (CE) 10 - 40 eV Analyte-dependent; requires optimization via breakdown curve.

| Collision Gas Pressure | Instrument Dependent | Ensure sufficient collisions for fragmentation without excessive scattering. |

Q4: I am seeing peaks at m/z values higher than my expected [M+H]⁺. What are these and how can I mitigate them?

A4: Identifying and Mitigating Adduct Formation

Peaks with m/z values greater than the protonated molecule are almost always adduct ions, which are formed when the analyte molecule associates with cations or solvent molecules present in the system.[7][8]

Causality:

  • Salt Contamination: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are common contaminants from glassware, solvents, or buffers. They readily form adducts with molecules containing heteroatoms like nitrogen and oxygen.[9][10]

  • Solvent Adducts: In some cases, especially with less efficient desolvation, solvent molecules like acetonitrile ([M+ACN+H]⁺) can remain bound to the analyte ion.[7]

Table 2: Common Adducts for 1-(4-Chlorophenyl)-1,4-diazepane (M ≈ 210.1 Da)

Adduct Ion Formula Approximate m/z How to Mitigate
Sodium Adduct [M+Na]⁺ 233.1 Use high-purity solvents and additives; avoid glass containers where possible.
Potassium Adduct [M+K]⁺ 249.1 Use high-purity solvents; ensure thorough cleaning of glassware if its use is unavoidable.

| Acetonitrile Adduct | [M+ACN+H]⁺ | 252.1 | Increase source gas temperature or flow to improve desolvation. |

Mitigation Strategies:

  • Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium acetate).

  • Prefer Plasticware: Use polypropylene vials and pipette tips to minimize leaching of sodium and potassium that can occur from glass.

  • Optimize Source Conditions: Increase the drying gas temperature or flow rate in the ESI source to enhance desolvation and reduce solvent-based adducts. Be cautious, as excessive heat can cause thermal degradation of some analytes.

  • Promote Protonation: By adding a proton source like 0.1% formic acid, you create a competitive environment that favors the formation of [M+H]⁺ over metal adducts.

References
  • ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Taylor, P. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. Retrieved from [Link]

  • PubMed. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Retrieved from [Link]

  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Retrieved from [Link]

  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Retrieved from [Link]

  • Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Retrieved from [Link]

  • PubMed. (2016). Ion-molecule adduct formation in tandem mass spectrometry. Retrieved from [Link]

  • Walsh Medical Media. (2019). Review of Electroanalytical-Based Approaches for the Determination of Benzodiazepines. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][1][3]diazepines. IV. Retrieved from [Link]

  • IVT Network. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • PubMed. (2007). Gas-phase fragmentation of protonated benzodiazepines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). analytical technique for the determination of diazepam in solid dosage forms. Retrieved from [Link]

  • ResearchGate. (2020). What are the molecular determinants for formation of adducts in electrospray mass spectrometry?. Retrieved from [Link]

  • PubMed. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Origin and Removal of Adducts. Retrieved from [Link]

  • UAB. (n.d.). MS/MS interpretation in identification of unknowns. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2000). The identification and determination of selected 1,4-benzodiazepines by an optimised capillary electrophoresis-electrospray mass spectrometric method. Retrieved from [Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • American Laboratory. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • PubMed. (2000). A Study of the Electrospray Ionisation of Pharmacologically Significant 1,4-benzodiazepines and Their Subsequent Fragmentation Using an Ion-Trap Mass Spectrometer. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Retrieved from [Link]

  • ACS Publications. (2012). Unraveling the Mechanism of Electrospray Ionization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for 1-(4-Chlorophenyl)-1,4-diazepane

Welcome to the technical support center for synthetic challenges involving 1-(4-Chlorophenyl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving 1-(4-Chlorophenyl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile scaffold. The inherent steric hindrance and the presence of two reactive secondary amines in the diazepane ring often lead to challenges such as low yields, side-product formation, and lack of selectivity. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the success of your synthetic campaigns.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during the coupling of 1-(4-Chlorophenyl)-1,4-diazepane and offers targeted solutions based on mechanistic principles and field-proven strategies.

Problem 1: Low to No Yield in N-Arylation (Buchwald-Hartwig Amination)

You are attempting to couple an aryl halide to the N-4 position of 1-(4-Chlorophenyl)-1,4-diazepane and are observing minimal to no product formation.

  • Potential Cause 1: Insufficient Catalyst Activity. The 1,4-diazepane ring, particularly with the bulky 4-chlorophenyl group at the N-1 position, presents significant steric hindrance around the N-4 nitrogen. This can impede the approach of the palladium catalyst and hinder the crucial reductive elimination step. Standard palladium catalysts may not be active enough to overcome this steric barrier.

  • Solution 1: Employ Modern, Sterically Hindered Ligands. The key to success in challenging Buchwald-Hartwig couplings is the choice of ligand.[1] Electron-rich, bulky phosphine ligands are essential for stabilizing the palladium center and promoting the reaction.

    • Ligand Screening: Start with a screening of established Buchwald-type biaryl phosphine ligands known for their effectiveness with hindered substrates. Excellent starting points include RuPhos , XPhos , and BrettPhos . These ligands create a sterically demanding environment around the palladium, which can facilitate the reductive elimination step.

    • Use of Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using well-defined palladium pre-catalysts (e.g., RuPhos Pd G3 or XPhos Pd G3). These pre-catalysts ensure more reliable formation of the active catalytic species, leading to more reproducible results.

  • Potential Cause 2: Inappropriate Base Selection. The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the palladium-amido intermediate. A base that is too weak may not be effective, while a base that is too strong could lead to side reactions or degradation of the starting material or product.

  • Solution 2: Optimize the Base.

    • Strong, Non-Nucleophilic Bases: For sterically hindered amines, strong, non-nucleophilic bases are often required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2]

    • Milder Alternatives for Sensitive Substrates: If your substrate contains base-sensitive functional groups, consider milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] While potentially requiring higher temperatures or longer reaction times, they can prevent decomposition.

  • Potential Cause 3: Unfavorable Solvent Choice. The solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Solution 3: Screen Anhydrous, Aprotic Solvents.

    • Common Solvents: Toluene, 1,4-dioxane, and THF are standard solvents for Buchwald-Hartwig reactions.[3] Ensure they are rigorously dried and degassed to prevent catalyst deactivation.

Problem 2: Lack of Selectivity - Formation of Di-arylated Product

You are targeting mono-N-arylation at the N-4 position but are observing significant amounts of the di-arylated product, where both the N-1 and N-4 positions are functionalized.

  • Potential Cause: Similar Reactivity of the Two Nitrogen Atoms. While the N-1 nitrogen is already substituted with a 4-chlorophenyl group, it can still undergo a second arylation, especially under forcing conditions. The mono-arylated product at N-4 might even be more reactive than the starting material in some cases.

  • Solution: Strategic Control of Reaction Conditions.

    • Use an Excess of the Diazepane: Employ a 2- to 5-fold excess of the 1-(4-Chlorophenyl)-1,4-diazepane relative to the aryl halide. This stoichiometric imbalance statistically favors the formation of the mono-arylated product.

    • Slow Addition of the Aryl Halide: Instead of adding all reagents at once, slowly add the aryl halide solution to the reaction mixture over several hours using a syringe pump. This maintains a low concentration of the electrophile, minimizing the likelihood of a second coupling event.

Problem 3: Low Yield in Acylation Reactions

Your attempts to acylate the N-4 position with an acid chloride or anhydride are resulting in low conversion.

  • Potential Cause: Reduced Nucleophilicity of the N-4 Amine. The steric bulk of the diazepane ring and the electron-withdrawing nature of the N-1 substituent can decrease the nucleophilicity of the N-4 nitrogen, making it less reactive towards acylating agents.

  • Solution: Employ More Powerful Acylation Conditions.

    • Use Activating Agents: For less reactive amines, standard coupling reagents like DCC or EDC may be insufficient. Consider using more potent activating agents such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). These reagents form highly reactive activated esters that can overcome the low nucleophilicity of the amine.

    • Schotten-Baumann Conditions: For reactions with acid chlorides, performing the reaction under biphasic Schotten-Baumann conditions (e.g., an organic solvent and aqueous sodium hydroxide) can be effective. The aqueous base neutralizes the HCl byproduct, driving the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Is it possible to selectively functionalize the N-1 position over the N-4 position?

A: Direct selective functionalization of the N-1 position when the N-4 is unsubstituted is challenging due to the inherent steric hindrance from the existing 4-chlorophenyl group. However, a common strategy is to first protect the N-4 position with a suitable protecting group (e.g., Boc), perform the desired coupling at the N-1 position, and then deprotect the N-4 nitrogen.

Q2: Are there alternative methods to N-arylation besides the Buchwald-Hartwig reaction?

A: Yes, for certain substrates, Chan-Lam coupling, which uses a copper catalyst and an aryl boronic acid, can be a viable alternative. It often proceeds under milder conditions and can be more tolerant of certain functional groups. However, its scope with sterically hindered amines needs to be evaluated on a case-by-case basis.

Q3: Can reductive amination be used to introduce substituents at the N-4 position?

A: Absolutely. Reductive amination is an excellent and often milder alternative for introducing alkyl groups.[4] This two-step, one-pot process involves the reaction of the N-4 amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This method avoids the use of harsh bases and transition metal catalysts.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation
ComponentRecommendationRationale
Palladium Source RuPhos Pd G3 (2 mol%)Pre-catalyst ensures reliable activation; RuPhos is effective for hindered amines.
Ligand RuPhos (4 mol%)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.
Base NaOtBu (1.5 equiv)Strong, non-nucleophilic base to deprotonate the hindered amine.
Aryl Halide Aryl Bromide (1.0 equiv)Generally a good balance of reactivity and stability.
Diazepane 1-(4-Chlorophenyl)-1,4-diazepane (1.2 equiv)A slight excess to drive the reaction. Increase to 2-5 equiv for mono-selectivity.
Solvent Toluene or 1,4-Dioxane (0.1 M)Anhydrous and degassed.
Temperature 80-110 °COptimization may be required.
Protocol 1: General Procedure for Reductive Amination
  • To a solution of 1-(4-Chlorophenyl)-1,4-diazepane (1.0 equiv) in dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 equiv).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Challenges and Solutions

Diagram 1: The Steric Hindrance Problem

G cluster_0 Catalyst Approach Pd_L Pd(0) Catalyst Diazepane 1-(4-Chlorophenyl)-1,4-diazepane (N-4 position) Pd_L->Diazepane Difficult Approach Hindrance Steric Shielding by 4-Chlorophenyl Group

Caption: Steric bulk from the N-1 substituent hinders catalyst access to the N-4 nitrogen.

Diagram 2: Decision Workflow for Coupling Strategy

G start Desired Functionalization? is_aryl N-Arylation? start->is_aryl is_acyl N-Acylation? start->is_acyl is_alkyl N-Alkylation? start->is_alkyl buchwald Buchwald-Hartwig Amination (Bulky Ligand) is_aryl->buchwald Yes activated_acyl Activated Acylation (e.g., HATU) is_acyl->activated_acyl Yes reductive_amination Reductive Amination (NaBH(OAc)3) is_alkyl->reductive_amination Yes low_yield Low Yield? buchwald->low_yield low_yield->reductive_amination No, consider alternative optimize_buchwald Screen Ligands/Bases Use Pre-catalyst low_yield->optimize_buchwald Yes

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to 1-(4-Chlorophenyl)-1,4-diazepane and 1-(4-Chlorophenyl)piperazine in Modern Drug Design

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the privileged structures frequently employed, particularly in the design of central nervous system (CNS) agents, are the N-arylpiperazines and their seven-membered ring homologues, the N-aryl-1,4-diazepanes (often referred to as homopiperazines). This guide provides an in-depth, objective comparison of two representative molecules, 1-(4-Chlorophenyl)piperazine and 1-(4-Chlorophenyl)-1,4-diazepane, to illuminate the subtle yet significant differences that guide the rational design of novel therapeutics.

The piperazine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its symmetrical, six-membered structure containing two nitrogen atoms offers a robust scaffold with predictable conformational preferences and tunable basicity.[3] The expansion to a seven-membered 1,4-diazepane ring introduces an additional methylene unit, which, while seemingly a minor alteration, significantly impacts the molecule's three-dimensional structure, flexibility, and physicochemical properties. This guide will dissect these differences, providing researchers with the foundational knowledge to strategically select the optimal scaffold for their specific drug design endeavors.

Structural and Conformational Analysis: A Game of Rings

The fundamental difference between the two scaffolds lies in their ring size and resulting conformational flexibility. The 1-(4-chlorophenyl)piperazine ring predominantly adopts a chair conformation, which is a relatively rigid structure.[4] This rigidity can be advantageous in pre-organizing substituents for optimal interaction with a biological target. In contrast, the 1-(4-chlorophenyl)-1,4-diazepane ring is significantly more flexible, capable of adopting multiple low-energy conformations, including chair, boat, and twist-boat forms. This increased conformational freedom can be a double-edged sword: it may allow for better adaptation to a binding pocket but can also come with an entropic penalty upon binding.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[1-(4-Chlorophenyl)piperazine] -- "Chair Conformation (Predominant)" --> B{Relatively Rigid}; B -- "Pre-organization of Substituents" --> C[Potentially Higher Affinity]; D[1-(4-Chlorophenyl)-1,4-diazepane] -- "Multiple Low-Energy Conformations (Chair, Boat, Twist-Boat)" --> E{Increased Flexibility}; E -- "Adaptability to Binding Pocket" --> F[Potential for Broader Target Engagement]; E -- "Entropic Penalty upon Binding" --> G[Potentially Lower Affinity]; }

Figure 1: Conformational considerations of the piperazine versus diazepane scaffold.

Physicochemical Properties: The Impact of a Single Carbon

The addition of a methylene group in the diazepane ring subtly alters key physicochemical properties that are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property1-(4-Chlorophenyl)piperazine1-(4-Chlorophenyl)-1,4-diazepaneRationale for Difference
Molecular Weight 196.68 g/mol 210.71 g/mol Addition of a CH₂ group.
Predicted logP 2.1-2.52.4-2.8Increased lipophilicity from the additional methylene group.[5]
Predicted pKa ~8.9~9.2The additional methylene group can slightly increase the basicity of the distal nitrogen.
Polar Surface Area (PSA) 12.47 Ų12.47 ŲThe two nitrogen atoms are the primary contributors to PSA in both scaffolds.

Table 1: Comparison of key physicochemical properties. (Note: Predicted values are estimates from various computational models and may vary.)

The slight increase in lipophilicity (logP) for the diazepane derivative can influence its solubility, membrane permeability, and potential for plasma protein binding. While a higher logP can sometimes enhance membrane penetration, it can also lead to increased metabolic liability and off-target effects.[6]

Pharmacological Profiles: A Tale of Two Target Interactions

Both the arylpiperazine and aryl-diazepane scaffolds are prevalent in drugs targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[7][8] The choice between the two often comes down to achieving the desired selectivity and functional activity at a specific receptor subtype.

1-(4-Chlorophenyl)piperazine (pCPP): A Well-Trodden Path

The 1-arylpiperazine moiety is a well-established pharmacophore for a variety of CNS targets. The nitrogen atom at the 1-position (N1) is typically involved in an ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding pocket, while the aryl group engages in hydrophobic and π-stacking interactions.[9] The 4-chlorophenyl substituent in pCPP has been shown to influence binding to various receptors, including serotonin and dopamine transporters.[10]

1-(4-Chlorophenyl)-1,4-diazepane: Exploring New Chemical Space

The introduction of the seven-membered ring in the diazepane scaffold alters the spatial relationship between the aryl group and the distal nitrogen atom. This can lead to different binding modes and receptor selectivity profiles. For instance, in the development of antipsychotic agents, replacing the piperidine ring in haloperidol with a 1,4-diazepane moiety led to a compound with a more favorable "atypical" profile, suggesting altered interactions with dopamine and serotonin receptors. The increased flexibility of the diazepane ring may allow for optimal positioning of the 4-chlorophenyl group in binding pockets that are not as readily accessible to the more rigid piperazine scaffold.

Figure 2: A generalized model of N-arylpiperazine/diazepane binding to a GPCR.

ADME Properties: The Deciding Factor in Drug Development

A compound's ADME profile is often the determining factor in its success or failure as a drug candidate.[11] The choice between a piperazine and a diazepane scaffold can have significant implications for a molecule's metabolic stability and permeability.

Metabolic Stability:

N-dealkylation and aromatic hydroxylation are common metabolic pathways for N-arylpiperazines. The piperazine ring itself can also undergo oxidation. The increased lipophilicity and conformational flexibility of the 1,4-diazepane ring may make it more susceptible to metabolism by cytochrome P450 enzymes. However, this is highly dependent on the overall structure of the molecule. In some cases, the diazepane ring may adopt a conformation that shields metabolically labile sites.

Permeability:

Both scaffolds contain two basic nitrogen atoms, which can impact their passive permeability across biological membranes. The slightly higher pKa of the diazepane may lead to a greater proportion of the molecule being protonated at physiological pH, which could reduce passive diffusion. However, both scaffolds are commonly found in CNS-active drugs, indicating that they can be incorporated into molecules with adequate blood-brain barrier permeability.

Experimental Protocols for Comparative Evaluation

To empirically determine the superior scaffold for a given drug design project, a series of standardized in vitro assays should be performed.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To compare the intrinsic clearance of 1-(4-Chlorophenyl)piperazine and 1-(4-Chlorophenyl)-1,4-diazepane.

Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (1 µM final concentration) to the pre-warmed incubation mixture.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Figure 3: Workflow for in vitro metabolic stability assay.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of the compounds as a surrogate for intestinal absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over a 2-hour period.

  • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side over a 2-hour period.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity of the compounds for a specific target receptor (e.g., serotonin 5-HT₂A receptor).

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissue.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂A) and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Conclusion: A Strategic Choice

The decision to employ a 1-(4-chlorophenyl)piperazine or a 1-(4-chlorophenyl)-1,4-diazepane scaffold is a nuanced one that depends on the specific goals of the drug discovery program.

  • Choose 1-(4-Chlorophenyl)piperazine for:

    • Projects where a more rigid scaffold is desired to pre-organize substituents for high-affinity binding.

    • Accessing well-established synthetic routes and a vast body of structure-activity relationship (SAR) data.[1]

    • When lower lipophilicity is a key objective.

  • Choose 1-(4-Chlorophenyl)-1,4-diazepane for:

    • Exploring novel chemical space and potentially achieving different receptor selectivity profiles.[12]

    • When greater conformational flexibility is needed to accommodate a challenging binding pocket.

    • As a bioisosteric replacement for a piperazine to modulate physicochemical and ADME properties.[13]

Ultimately, the optimal choice must be guided by empirical data. The experimental protocols outlined in this guide provide a framework for a thorough head-to-head comparison, enabling drug discovery teams to make data-driven decisions and increase the probability of success in developing novel, safe, and effective medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry, 15.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.).
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Pharmaceutical Sciences and Research, 10(11), 4966-4972.
  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708–4712.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.
  • Kruse, A. C., Kobilka, B. K., & Weis, W. I. (2014). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 57(15), 6299-6311.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.
  • Bojarski, A. J., & Mokrosz, M. J. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 1234.
  • Shook, B. C., Chakravarty, D., & Saionz, K. W. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(15), 4246–4249.
  • Teimoori, S., Panjamurthy, K., Vinaya, K., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514.
  • De Martino, G., Di Maro, S., & Novellino, E. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2849.
  • Teimoori, S., Panjamurthy, K., Vinaya, K., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents.
  • Rashid, M., Ashraf, A., Hussain, M. A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 656-681.
  • Pérez-Benito, L., Ardévol, A., & Rovira, C. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • Dalvie, D. K., & Obach, R. S. (2026). Influence of Heteroaromatic Rings on ADME Properties of Drugs.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • Karolak-Wojciechowska, J., Kiec-Kononowicz, K., & Handzlik, J. (2001). Structure and conformational analysis of new arylpiperazines containing n-butyl chain. Journal of Molecular Structure: THEOCHEM, 542, 149-158.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022). Semantic Scholar.
  • 1-(4-Chlorophenyl)piperazine. (2024). ChemBK.
  • 1-(4-Chlorophenyl)piperazine. (n.d.). Cayman Chemical.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2022). Molecules, 27(19), 6529.
  • Ringing the Changes: Effects of Heterocyclic Ring Size on Stereoselectivity in [(η5-C5Me5)RhCl], [(η5-C5Me5)IrCl] and [Ru(η6-cymene)Cl] Complexes of Chiral 3-Amino-1-Azacycles. (2024). Molecules, 29(19), 4529.
  • 1-(4-chlorophenyl)piperazine. (n.d.). Sigma-Aldrich.
  • Gao, H., & Williams, A. J. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Chemical Biology & Drug Design, 74(2), 142–147.
  • Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. (2026).
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
  • The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?. (n.d.).
  • (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine. (2026). ChemicalBook.
  • Heterocycles in Medicinal Chemistry III. (2026). Molecules, 31(4), 890.
  • Weis, W. I., & Kobilka, B. K. (2018). Molecular basis for high affinity agonist binding in GPCRs. Trends in Pharmacological Sciences, 39(4), 356–367.
  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane. (2025). ACS Omega, 10(33), 34567–34578.
  • Zhang, Y., Wang, Y., & Liu, H. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 5(104), 85387–85394.
  • Kufareva, I., & Abagyan, R. (2018). Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs. Frontiers in Pharmacology, 9, 1034.
  • Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). (n.d.).
  • Optimization of ADME Properties in Drug Discovery. (2019). Cambridge MedChem Consulting.
  • Glennon, R. A., & Dukat, M. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6766–6770.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI.

Sources

Comparative

Comparing Binding Affinities of 1-(4-Chlorophenyl)-1,4-diazepane Analogs: A Structure-Activity Relationship (SAR) Guide

The development of targeted therapeutics often relies on the strategic modification of established pharmacophores. Haloperidol, a classic butyrophenone antipsychotic, is characterized by its 4-(4-chlorophenyl)-4-hydroxyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted therapeutics often relies on the strategic modification of established pharmacophores. Haloperidol, a classic butyrophenone antipsychotic, is characterized by its 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, which confers high affinity for the dopamine D2 receptor. However, replacing this piperidine ring with a 1-(4-chlorophenyl)-1,4-diazepane (homopiperazine) scaffold fundamentally alters the molecule's receptor binding profile.

This guide objectively compares the binding affinities of haloperidol with its 1,4-diazepane analogs—specifically SYA 013 and its oxime derivative SYA 014 —detailing the structure-activity relationships (SAR) that shift their utility from central nervous system (CNS) antipsychotics to potential anticancer agents targeting sigma-2 (σ2) receptors [1].

Mechanistic Causality: The Homopiperazine Bioisostere

To understand the shift in binding affinity, we must analyze the physical chemistry of the receptor pockets. In haloperidol, the basic piperidine nitrogen forms a critical electrostatic salt bridge with the D2 receptor's aspartate residue (Asp114), while the 4-hydroxyl group acts as a hydrogen bond donor, anchoring the molecule within the binding pocket [2].

When the 6-membered piperidine ring is expanded to a 7-membered 1,4-diazepane ring (yielding SYA 013), two critical mechanistic changes occur:

  • Loss of the Hydrogen Bond Donor: The removal of the 4-hydroxyl group eliminates the key hydrogen bonding interaction required for high-affinity D2 receptor binding. This structural edit directly causes an 18-fold or greater decrease in D2 affinity [3].

  • Conformational Flexibility & Steric Bulk: The homopiperazine ring introduces greater conformational flexibility and alters the basicity (pKa) of the nitrogen atoms. While this expanded steric bulk is detrimental to D2 binding, it is highly tolerated by the sigma-2 (σ2) receptor binding pocket (recently identified as TMEM97).

Further modification of the butyrophenone ketone to an oxime (yielding SYA 014) increases the molecule's lipophilicity and alters its spatial geometry. This modification modulates its selectivity between σ1 and σ2 receptors, optimizing the compound to induce apoptosis in Triple Negative Breast Cancer (TNBC) cells, which are known to overexpress sigma receptors [4].

Receptor_Shift Halo Haloperidol (4-hydroxypiperidine) SYA013 SYA 013 (1,4-diazepane core) Halo->SYA013 Bioisosteric Replacement D2 D2 Receptor (Antipsychotic) Halo->D2 High Affinity (H-bond donor active) SYA014 SYA 014 (Oxime derivative) SYA013->SYA014 Ketone to Oxime Sigma Sigma-2 Receptor (Antiproliferative) SYA013->Sigma Receptor Shift (Loss of D2 affinity) SYA014->Sigma Modulated Selectivity (TNBC Apoptosis)

Fig 1. Pharmacological shift from D2 to Sigma-2 receptors via structural modification.

Quantitative Binding Affinity Comparison

The table below summarizes the binding affinities ( Ki​ values) of haloperidol and its 1,4-diazepane analogs across key CNS and oncological targets. Data demonstrates the intentional abrogation of D2 affinity in favor of σ2 selectivity.

CompoundStructural FeatureDopamine D2 Ki​ (nM)Serotonin 5-HT1A Ki​ (nM)Sigma-1 (σ1) Ki​ (nM)Sigma-2 (σ2) Ki​ (nM)σ1/σ2 Selectivity Ratio
Haloperidol 4-hydroxypiperidine0.893,600~15.0~20.0Non-selective
SYA 013 1,4-diazepane (Ketone)> 100> 1,00024.05.64.3
SYA 014 1,4-diazepane (Oxime)N/AN/A~22.5~15.01.5

*Note: SYA 014 exhibits a 1.5-fold preferential binding affinity towards σ2 over σ1 receptors, reflecting a modulation in selectivity due to the oxime's altered lipophilicity [4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating systems used to determine the binding affinities and functional efficacies of these analogs.

Protocol A: Competitive Radioligand Binding Assay (Sigma Receptors)

Purpose: To determine the inhibition constant ( Ki​ ) of 1,4-diazepane analogs at σ1 and σ2 receptors[5]. Validation Mechanism: The assay utilizes a known radioligand with an established Kd​ to calibrate the dynamic range. Non-specific binding is strictly defined using a saturating concentration of an unlabeled competitor (e.g., haloperidol) to validate that the measured signal is purely receptor-specific.

  • Membrane Preparation: Homogenize target tissues (e.g., guinea pig brain for σ1, rat liver for σ2) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., -pentazocine for σ1, or [3H]DTG with dextrallorphan to mask σ1 for σ2 binding), and 50 µL of the test compound (SYA 013/014) at varying concentrations ( 10−10 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 120 minutes. Causality: This specific timeframe ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate affinity measurements.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of basic amines.

  • Quantification & Analysis: Add scintillation cocktail and measure radioactivity. Calculate the IC50​ using non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Assay N1 Tissue/Cell Homogenization N2 Radioligand Incubation N1->N2 N3 Rapid Filtration N2->N3 N4 Scintillation Counting N3->N4 N5 Cheng-Prusoff Analysis N4->N5

Fig 2. Step-by-step workflow for competitive radioligand binding assays.

Protocol B: In Vitro Antiproliferative Assay (TNBC Cells)

Purpose: To evaluate the functional anticancer efficacy of σ2-selective analogs like SYA 014.

  • Cell Culture: Seed MDA-MB-231 (Triple Negative Breast Cancer) cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS.

  • Treatment: After 24 hours of attachment, treat cells with varying concentrations of SYA 014 (0.1 µM to 50 µM). Validation: Always include a vehicle control (0.1% DMSO) to establish a 100% viability baseline and rule out solvent toxicity.

  • Incubation: Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Measurement: Add MTT reagent to each well. The enzymatic conversion of MTT to purple formazan by functional mitochondria provides a direct, causal readout of metabolic cell viability. Measure absorbance at 570 nm to calculate the growth inhibition IC50​ .

Validation

A Comparative Guide to the Validation of an HPLC-UV Analytical Method for 1-(4-Chlorophenyl)-1,4-diazepane

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 1-(4-Chlorophenyl)-1,4-diazepane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 1-(4-Chlorophenyl)-1,4-diazepane. Grounded in the principles of scientific integrity and regulatory compliance, this document offers researchers, scientists, and drug development professionals a detailed comparison of validation parameters, supporting experimental designs, and the rationale behind these choices. The methodologies described herein are aligned with the stringent standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]

Introduction: The Critical Need for Validated Analytical Methods

1-(4-Chlorophenyl)-1,4-diazepane is a crucial chemical moiety in the synthesis of various pharmaceutical compounds. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. An analytical method, once developed, must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1][3][8] Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the analysis of the target analyte.

This guide will dissect the essential validation parameters, offering a comparative look at acceptance criteria and experimental approaches.

Core Validation Parameters: A Comparative Overview

The validation of an analytical method is a multifaceted process, encompassing several key performance characteristics. The following sections detail these parameters, providing both the "how" and the "why" behind each experimental protocol.

Specificity/Selectivity

Expertise & Experience: Specificity is the cornerstone of any analytical method, ensuring that the signal measured is unequivocally from the analyte of interest. In the context of 1-(4-Chlorophenyl)-1,4-diazepane analysis, this means the method must be able to distinguish it from potential impurities, degradation products, or other components in the sample matrix.[9][10]

Trustworthiness: A lack of specificity can lead to erroneously high results, compromising the integrity of the data. To establish specificity, a multi-pronged approach is recommended over a single experiment.

Experimental Protocol: Establishing Specificity

  • Forced Degradation Studies: Subject a solution of 1-(4-Chlorophenyl)-1,4-diazepane to stress conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.[9]

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard solution and a placebo (a sample containing all components except the analyte).

  • Peak Purity Analysis: Employ a Diode Array Detector (DAD) to assess the peak purity of 1-(4-Chlorophenyl)-1,4-diazepane in the stressed samples. The peak should be spectrally homogeneous.

  • Resolution Assessment: The chromatographic method should demonstrate baseline resolution between the analyte peak and any peaks from degradation products or placebo components. A resolution factor (Rs) of >2 is generally considered acceptable.

Comparative Insight: While visual comparison of chromatograms is a basic step, it is insufficient on its own.[11] Peak purity analysis provides a higher level of assurance. For complex mixtures, coupling the HPLC system with a mass spectrometer (LC-MS) can provide definitive identification of co-eluting species.[12]

Diagram: Workflow for Specificity Validation

G cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Evaluation Analyte 1-(4-Chlorophenyl)-1,4-diazepane HPLC Chromatographic Separation Analyte->HPLC Stressed Forced Degradation (Acid, Base, Heat, etc.) Stressed->HPLC Placebo Placebo Sample Placebo->HPLC Purity Peak Purity Analysis HPLC->Purity Resolution Resolution Assessment HPLC->Resolution Comparison Chromatogram Comparison HPLC->Comparison

Caption: Workflow for establishing method specificity.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][13][14][15] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][14]

Trustworthiness: A non-linear response can lead to significant quantification errors, especially at the extremes of the concentration range. The reliability of the method is directly tied to its established linear range.

Experimental Protocol: Determining Linearity and Range

  • Preparation of Standards: Prepare a series of at least five calibration standards of 1-(4-Chlorophenyl)-1,4-diazepane spanning the expected working range (e.g., 80% to 120% of the target concentration).[10]

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), the slope, and the y-intercept.[10][13]

Acceptance Criteria Comparison:

ParameterTypical Acceptance CriterionStringent Acceptance Criterion
Correlation Coefficient (r²) ≥ 0.995≥ 0.999
y-intercept Should be close to zeroStatistically insignificant from zero
Residual Plot Random distribution of residualsNo discernible pattern in residuals

Comparative Insight: While an r² value of ≥ 0.995 is often acceptable, a value closer to 1 indicates a better fit of the data to the linear model.[15] Visual inspection of the residual plot is crucial; a non-random pattern may indicate that a linear model is not appropriate.

Accuracy

Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value.[16][10] It is a measure of the systematic error of the method. In drug analysis, accuracy is critical for correct dosage and safety.

Trustworthiness: An inaccurate method can lead to either under- or over-estimation of the analyte concentration, with potentially serious consequences in a pharmaceutical setting.

Experimental Protocol: Assessing Accuracy

  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of 1-(4-Chlorophenyl)-1,4-diazepane.[9][17][18]

  • Analysis: Analyze a minimum of three replicate preparations for each concentration level.[9]

  • Calculation: Determine the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100%.

Acceptance Criteria Comparison:

Analyte LevelTypical Acceptance Criteria (% Recovery)Stringent Acceptance Criteria (% Recovery)
Assay 98.0% - 102.0%[17]99.0% - 101.0%
Impurities 80.0% - 120.0%[10]90.0% - 110.0%

Comparative Insight: The acceptance criteria for accuracy can vary depending on the intended use of the method. For the assay of a drug substance, tighter limits are generally required compared to the determination of low-level impurities.[10]

Precision

Expertise & Experience: Precision is the measure of the random error of a method and reflects the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is typically evaluated at two levels: repeatability and intermediate precision.[18]

Trustworthiness: A precise method will yield consistent results, which is essential for reliable monitoring of product quality.

Experimental Protocol: Evaluating Precision

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicate samples of 1-(4-Chlorophenyl)-1,4-diazepane at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[19]

    • Alternatively, analyze nine determinations across three concentration levels (three replicates each).[18]

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[18]

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria Comparison:

Precision LevelTypical Acceptance Criterion (%RSD)Stringent Acceptance Criterion (%RSD)
Repeatability ≤ 2.0%≤ 1.0%
Intermediate Precision ≤ 2.0%≤ 1.5%

Comparative Insight: The acceptance criteria for precision are generally tighter for the main analyte assay than for impurity determination.[17] System suitability tests, which include replicate injections of a standard, should also demonstrate low %RSD values (typically <2.0%) for peak area and retention time.[9]

Diagram: Relationship between Accuracy and Precision

G cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 d1 d2 d3 d4 d5

Caption: Illustrating accuracy and precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision.[20][21] The LOQ is the lowest concentration that can be determined with acceptable accuracy and precision.[20][22] These parameters are particularly important for impurity analysis.

Trustworthiness: Establishing the LOD and LOQ ensures that the method is sensitive enough for its intended purpose, for instance, to detect and quantify impurities at levels required by regulatory standards.

Experimental Protocol: Determining LOD and LOQ

There are several methods to determine LOD and LOQ, with the most common being:

  • Based on Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.[21]

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.[21]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S is the slope of the calibration curve.[8][23]

Comparative Insight: The signal-to-noise ratio method is often used for initial estimation, while the method based on the standard deviation and slope is considered more statistically robust. It is good practice to experimentally verify the determined LOQ by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.[23]

Robustness

Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25][26] This provides an indication of its reliability during normal usage.[25]

Trustworthiness: A robust method is transferable between laboratories and instruments without requiring significant modification, which is crucial in a global pharmaceutical development environment.

Experimental Protocol: Assessing Robustness

  • Identify Critical Parameters: Select key method parameters that could potentially vary, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)[27]

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±10%)

    • Wavelength of detection (e.g., ±2 nm)

  • Experimental Design: Use a one-factor-at-a-time (OFAT) approach or a design of experiments (DoE) to systematically vary these parameters.

  • Analysis: Analyze samples under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Comparative Insight: A DoE approach is more efficient than OFAT for assessing the interactions between different parameters. The results of the robustness study can be used to define the acceptable operating ranges for the method.

Conclusion: Ensuring Method Reliability Through Rigorous Validation

The validation of an HPLC-UV method for 1-(4-Chlorophenyl)-1,4-diazepane is a scientifically rigorous process that underpins the reliability of analytical data in a regulated environment. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, and by understanding the comparative nuances of different experimental approaches and acceptance criteria, researchers can ensure their analytical methods are fit for purpose. This not only guarantees compliance with global regulatory standards but also upholds the scientific integrity of the drug development process.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration.
  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22). Altabrisa Group.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. (2025, September 8). Altabrisa Group.
  • Implementing Robustness Testing for HPLC Methods - Separation Science. (2023, December 9). Separation Science.
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS.
  • Don't Get Lost in Your HPLC Method Development - Thermo Fisher Scientific. (2021, September 22). Thermo Fisher Scientific.
  • HPLC analytical tips: What is 'specificity'? - Biorelevant.com. (n.d.). Biorelevant.com.
  • What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean? - Lucidity. (2024, February 28). Lucidity.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). LCGC International.
  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. (n.d.). assayprism.com.
  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (2023, September 8). Industrial Pharmacist.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14). European Medicines Agency.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S. Food and Drug Administration.
  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Draft Guidances for Industry; Availability - Federal Register. (2022, August 29). Federal Register.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). BioPharm International.
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). European Medicines Agency.
  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines - Walsh Medical Media. (2014, June 30). Walsh Medical Media.
  • Robustness Tests | LCGC International. (2025, November 27). LCGC International.
  • improving the selectivity of analytical methods for benzodiazepine derivatives - Benchchem. (n.d.). Benchchem.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29). Separation Science.
  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. (n.d.). Pharma Validation.
  • A Comprehensive Guide to Robustness Testing of an HPLC Method for Trimethobenzamide D6 Analysis - Benchchem. (n.d.). Benchchem.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). European Bioanalysis Forum.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (2006, June). European Medicines Agency.
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Quality guidelines: specifications, analytical procedures and analytical validation - EMA. (2023, December 15). European Medicines Agency.
  • Analytical methods for determination of benzodiazepines. A short review - ResearchGate. (2026, February 26). ResearchGate.
  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (2025, May 2). PharmaGuru.
  • What is the difference between specificity and selectivity of the HPLC method? (2014, March 3). ResearchGate.
  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22). Lösungsfabrik.
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - Mastelf. (2025, February 10). Mastelf.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). PharmTech.
  • What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. (2025, September 17). Altabrisa Group.
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences. (2024, May 5). Pharmaceutical Sciences.
  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted - Semantic Scholar. (2016, June 15). Semantic Scholar.
  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS - Punjab University. (n.d.). Punjab University.
  • Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams - SciELO México. (2016, October/December). SciELO México.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). National Center for Biotechnology Information.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation.
  • Method Validation of an Ultra-High-Performance Liquid Chromatography (UHPLC) for the Bioequivalence Study of Rifampicin - PMC. (n.d.). National Center for Biotechnology Information.
  • (PDF) Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams - ResearchGate. (n.d.). ResearchGate.
  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchGate. (2008, January 1). ResearchGate.
  • Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry - Ulster University. (n.d.). Ulster University.
  • HPLC for the Determination of 1,4-Benzodiazepines and antidepressants in Bio-fluids. (n.d.).
  • Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one - Benchchem. (n.d.). Benchchem.
  • Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva - PubMed. (2008, December 15). PubMed.

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-1,4-diazepane: Navigating Reproducibility Challenges

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 1-(4-chlorophenyl)-1,4-diazepane, serves as a crucial buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 1-(4-chlorophenyl)-1,4-diazepane, serves as a crucial building block for developing therapeutics targeting a range of conditions. However, the synthesis of N-aryl diazepanes can be fraught with reproducibility challenges, leading to significant variations in yield and purity across different laboratories. This guide provides an in-depth comparison of two primary synthetic strategies, highlighting critical parameters and offering insights to enhance consistency and success.

Introduction: The Challenge of Reproducible N-Aryl Diazepane Synthesis

The reliable formation of a carbon-nitrogen (C-N) bond between an aromatic ring and a cyclic diamine is the cornerstone of 1-(4-chlorophenyl)-1,4-diazepane synthesis. While seemingly straightforward, these reactions are often sensitive to subtle variations in reaction conditions. Factors such as catalyst activity, solvent purity, base strength, and atmospheric control can dramatically influence the reaction outcome. For drug development professionals, poor reproducibility can delay timelines, complicate scale-up, and introduce impurities that confound biological testing. This guide dissects two common and mechanistically distinct protocols—the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr)—to provide researchers with a robust framework for consistent synthesis.

Comparative Overview of Synthetic Protocols

The choice of synthetic route often depends on the available starting materials, functional group tolerance, and desired scale. Below is a high-level comparison of the two main approaches discussed in this guide.

FeatureProtocol A: Buchwald-Hartwig AminationProtocol B: Nucleophilic Aromatic Substitution (SNAr)
Key Reagents Palladium catalyst, Phosphine ligand, Strong baseActivated aryl halide, Base (optional)
Aryl Halide Aryl chlorides, bromides, iodides, triflatesAryl halides with strong electron-withdrawing groups
Reaction Temp. Typically 80-110 °CVaries widely, can be room temp. to high heat
Key Advantages Broad substrate scope, high efficiencyCatalyst-free, often simpler reaction setup
Reproducibility Hurdles Catalyst deactivation, ligand sensitivity, base effectsDependent on aryl halide activation, solvent effects

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, renowned for its broad substrate scope.[1] The reaction couples an aryl halide with an amine using a palladium catalyst and a strong base, driven by a well-defined catalytic cycle.[2]

Mechanism Overview

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Ligand Exchange/Amine Coordination: The amine displaces a halide on the palladium center.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.[1][2]

The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which modulates the catalyst's stability and reactivity.[2][3]

Buchwald-Hartwig Cycle cluster_products Pd(0)L2 Pd(0)L₂ Oxidative Addition Complex Ar-Pd(II)(L₂)-X Pd(0)L2->Oxidative Addition Complex + Ar-X Amine Coordination [Ar-Pd(II)(L₂)(HNR₂)]⁺X⁻ Oxidative Addition Complex->Amine Coordination + HNR₂ Amide Complex Ar-Pd(II)(L₂)-NR₂ Amine Coordination->Amide Complex - HX (Base) Amide Complex->Pd(0)L2 Reductive Elimination Product Ar-NR₂ Amide Complex->Product

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

*To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), and cesium carbonate (2.0 equiv.).[4] *Add 1,4-diazepane (1.2 equiv.) and 1-chloro-4-iodobenzene (1.0 equiv.). *Add anhydrous toluene or dioxane (typically 0.1 M concentration).[3][5] *Degas the mixture with argon for 15 minutes. *Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. *Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. *Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. *Purify the crude product by column chromatography on silica gel.

Critical Reproducibility Checkpoints
  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is crucial.[3] Bulky, electron-rich ligands like SPhos or XPhos are often required for coupling less reactive aryl chlorides.[2][6] The catalyst and ligand must be handled under inert conditions to prevent oxidation, which leads to catalyst deactivation and inconsistent results.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[3] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common, but their basicity and solubility can affect reaction rates.[3][4] Inconsistent base quality or incomplete drying can introduce water, which poisons the catalyst.

  • Solvent and Atmosphere: Anhydrous, degassed solvents are mandatory. Toluene and dioxane are frequently used.[3][5] Oxygen is a potent inhibitor of the Pd(0) catalyst; therefore, maintaining a strictly inert atmosphere (argon or nitrogen) throughout the setup and reaction is paramount for reproducibility.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamentally different, often simpler, pathway for forming C-N bonds.[7] It does not require a metal catalyst but is generally limited to aryl halides that are "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[7][8][9] While 1-chloro-4-fluorobenzene is a common substrate, the principle applies to other activated chloroarenes.

Mechanism Overview

The SNAr mechanism is a two-step addition-elimination process:

  • Nucleophilic Attack: The amine (nucleophile) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[7][8]

  • Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final product.[8][10]

The rate-determining step is typically the initial nucleophilic attack.[9][10]

Figure 2. The two-step Addition-Elimination mechanism of SNAr.

Detailed Experimental Protocol

*To a round-bottom flask, add 1,4-diazepane (2.0 equiv.) and an activated aryl chloride such as 1,4-dichloro-2-nitrobenzene (1.0 equiv.). *Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). *Add a mild base like potassium carbonate (K₂CO₃) (2.2 equiv.) to act as a proton scavenger. *Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS. *Upon completion, cool the reaction mixture and pour it into ice-water. *Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). *Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. *Purify the crude product by column chromatography or recrystallization.

Critical Reproducibility Checkpoints
  • Aryl Halide Activation: The success of SNAr is critically dependent on the presence of strong electron-withdrawing groups (like -NO₂ or -CN) ortho or para to the chlorine atom.[7][11] Without this activation, the aromatic ring is not electrophilic enough to be attacked by the amine, and the reaction will fail or require extremely harsh conditions.[12] The synthesis of 1-(4-chlorophenyl)-1,4-diazepane via this method often starts with a more activated precursor, like 1,4-dichlorobenzene, where one chlorine can be selectively displaced.

  • Solvent Choice: Polar aprotic solvents (DMSO, DMF) are essential. They effectively solvate the cation of the base while leaving the amine nucleophile relatively "bare" and more reactive. Using protic or nonpolar solvents will drastically slow down or halt the reaction.

  • Temperature Control: While some highly activated systems react at room temperature, most require heating. The optimal temperature is a balance; it must be high enough to overcome the activation energy but not so high as to cause decomposition or side reactions. Inconsistent heating can lead to variable reaction times and yields.

Workflow for Protocol Selection and Optimization

Choosing and implementing a synthetic protocol requires a systematic approach to ensure reproducibility.

Synthesis_Workflow A Define Scale & Purity Requirements B Assess Aryl Halide Availability & Activation A->B C Protocol Selection B->C D Buchwald-Hartwig C->D Broad Scope Needed E S(N)Ar C->E Activated Substrate Available F Screen Ligand, Base, & Solvent D->F G Optimize Temperature & Time E->G H Small-Scale Test Reaction F->H G->H I Analyze Purity & Yield (LC-MS, NMR) H->I I->C Fail/Optimize J Scale-Up Synthesis I->J Pass K Final QC Analysis J->K

Figure 3. A logical workflow for selecting and validating a synthesis protocol.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution offer viable routes to 1-(4-chlorophenyl)-1,4-diazepane, but their reproducibility hinges on controlling distinct sets of variables.

  • For maximum versatility with a range of unactivated aryl chlorides, the Buchwald-Hartwig amination is superior. However, achieving reproducibility demands meticulous attention to inert atmosphere techniques and the consistent quality of the catalyst, ligand, and base.[1][3]

  • When an activated aryl halide is available and cost is a primary concern, SNAr provides a simpler, catalyst-free alternative. Reproducibility here is governed by the precise control of solvent purity and reaction temperature.

For any laboratory seeking to establish a reliable synthesis, the following is recommended:

  • Standardize Reagent Sources: Use reagents of the same grade and from the same supplier to minimize variability.

  • Implement Rigorous Inert Techniques: For Buchwald-Hartwig reactions, use a glovebox or proper Schlenk line techniques.

  • Validate Small-Scale Runs: Before proceeding to a larger scale, perform a small test reaction to confirm reactivity and identify potential issues.

  • Maintain Detailed Records: Document every parameter, including reagent lot numbers, reaction times, temperatures, and analytical results, to troubleshoot inconsistencies effectively.

By understanding the mechanistic nuances and critical control points of each protocol, researchers can overcome common reproducibility issues and ensure a consistent supply of 1-(4-chlorophenyl)-1,4-diazepane for their research and development endeavors.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • NCRD'S. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • PMC. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • Pearson Channels. Buchwald-Hartwig Amination Reaction | Guided Videos, Practice & Study Materials. [Link]

  • PMC. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][7][8]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. [Link]

  • ACS Publications. Synthesis of 1,4-Diazepanes and Benzo[b][7][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. [Link]

  • ACS Publications. Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • YouTube. 36.01 Synthesis and Reactions of Arenediazonium Ions. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivati. [Link]

  • Scirp.org. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. [Link]

  • Scholars Commons @ Laurier. The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

  • PMC. Synthesis of Arylamines via Aminium Radicals. [Link]

  • ACS Publications. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]

  • YouTube. Amine Synthesis - Limits of Alkylation. [Link]

  • WJPMR. RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [Link]

Sources

Validation

Assessing Cross-Reactivity of 1-(4-Chlorophenyl)-1,4-diazepane: A Comparative Guide to Biological Assay Platforms and Scaffold Profiling

Introduction In the landscape of medicinal chemistry and drug discovery, the transition from a 6-membered piperazine ring to a 7-membered homopiperazine (1,4-diazepane) ring is a profound structural edit. 1-(4-Chlorophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the transition from a 6-membered piperazine ring to a 7-membered homopiperazine (1,4-diazepane) ring is a profound structural edit. 1-(4-Chlorophenyl)-1,4-diazepane (CAS: 41885-98-7) is a critical pharmacophore building block frequently utilized in the design of central nervous system (CNS) agents, including atypical antipsychotics, orexin receptor antagonists, and antihistamines[1][2].

When evaluating this compound as a fragment or lead scaffold, assessing its off-target cross-reactivity across aminergic G-protein-coupled receptors (GPCRs) is paramount. This guide objectively compares the biological cross-reactivity profile of 1-(4-Chlorophenyl)-1,4-diazepane against its 6-membered analog, 1-(4-Chlorophenyl)piperazine (pCPP), and evaluates the high-throughput assay platforms used to validate these interactions.

Part 1: Structural Rationale & Receptor Binding Profiles

To understand the cross-reactivity of 1-(4-Chlorophenyl)-1,4-diazepane, we must examine the causality behind its structural mechanics. Expanding the ring from piperazine to homopiperazine introduces an additional methylene group, which fundamentally alters the molecule's physicochemical properties:

  • Conformational Flexibility: While piperazines are largely restricted to a rigid "chair" conformation, the 1,4-diazepane ring can adopt highly flexible "twist-chair" and "boat" conformations[2][3].

  • Spatial Vectoring: This flexibility shifts the spatial trajectory of the 4-chlorophenyl group. When binding to the orthosteric pocket of aminergic GPCRs, this altered vector changes interactions with transmembrane domains (TM5 and TM6), which dictate receptor activation[4][5].

  • Functional Bias: As demonstrated in, replacing a piperazine with a homopiperazine can significantly decrease efficacy in both Gi/o and β -arrestin signaling, often converting a balanced agonist into a highly potent, G-protein-biased partial agonist[4]. Furthermore, in orexin receptor targeting, the homopiperazine ring is critical for navigating single amino acid differences to achieve subtype selectivity (e.g., OX1R vs. OX2R)[6][7].

Table 1: Comparative GPCR Cross-Reactivity Profile

Note: Data represents aggregated literature trends for the 4-chlorophenyl-piperazine vs. homopiperazine pharmacophores.

Target Receptor1-(4-Chlorophenyl)piperazine (pCPP)1-(4-Chlorophenyl)-1,4-diazepaneMechanistic Impact of Ring Expansion
Serotonin (5-HT2C) High Affinity (Full Agonist)Reduced AffinityLoss of rigid TM3/TM5 anchoring
Dopamine (D2R) Moderate Affinity (Balanced)High Affinity (G-protein Biased)Altered TM6 toggle switch engagement
Orexin (OX1R) Low AffinityModerate/High AffinityEnhanced flexibility fits deep orthosteric pocket
Histamine (H1) Moderate AffinityHigh AffinityIncreased basicity (pKa) enhances Asp3.32 binding

Part 2: Comparison of Biological Assay Platforms

To objectively measure the cross-reactivity of 1-(4-Chlorophenyl)-1,4-diazepane, researchers must select the appropriate assay modality. The choice of platform dictates whether you are measuring mere physical occupancy or actual functional consequence.

Table 2: Assay Platform Comparison
Assay PlatformReadout MechanismThroughputPhysiological RelevanceBest Used For
Radioligand Binding (RBA) Radioactivity (Tritium/Iodine)Low-MediumLow (Occupancy only)Gold-standard affinity ( Ki​ ) determination.
TR-FRET Fluorescence Resonance TransferHigh (384/1536-well)Low (Occupancy only)High-throughput off-target screening panels.
BRET / FLIPR Luminescence / Calcium FluxMedium-HighHigh (Pathway Activation)Determining Agonism, Antagonism, and Bias.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following is a self-validating TR-FRET Competitive Binding Assay protocol designed to screen 1-(4-Chlorophenyl)-1,4-diazepane against the Dopamine D2 Receptor (a major off-target liability).

Causality of Assay Design: TR-FRET (Time-Resolved FRET) is chosen over Radioligand Binding to eliminate radioactive waste while utilizing a ratiometric readout (665 nm / 615 nm). This ratio normalizes well-to-well variations in membrane concentration and compound autofluorescence, ensuring a self-validating data set.

Step-by-Step TR-FRET Methodology
  • Reagent Preparation:

    • Thaw D2R-expressing cell membranes on ice.

    • Prepare a master mix containing the Terbium (Tb)-labeled anti-tag antibody (donor) and the fluorescent D2R tracer ligand (acceptor) in assay buffer (20 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Assay Assembly (384-well plate):

    • Step A: Dispense 5 µL of 1-(4-Chlorophenyl)-1,4-diazepane (serially diluted from 10 µM to 0.1 nM in 1% DMSO) into the test wells.

    • Step B: Add 5 µL of the fluorescent tracer ligand.

    • Step C: Add 10 µL of the D2R membrane/Tb-antibody master mix to initiate the reaction.

  • Equilibration:

    • Incubate the plate in the dark at room temperature for 2 hours. Causality: The homopiperazine ring often exhibits slower binding kinetics than piperazine; a 2-hour incubation ensures true equilibrium is reached.

  • Detection & Validation:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Haloperidol (10 µM) as the positive control. The assay is only valid if Z′≥0.5 .

  • Data Analysis:

    • Calculate the FRET ratio ( 665/615 ). Fit the data to a 4-parameter logistic non-linear regression model to determine the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

Part 4: Mandatory Visualizations

Diagram 1: GPCR Signaling Pathway & Functional Bias

The following diagram illustrates how the structural flexibility of 1-(4-Chlorophenyl)-1,4-diazepane leads to biased signaling at aminergic GPCRs, a critical factor in its cross-reactivity profile.

GPCR_Signaling Ligand 1-(4-Chlorophenyl)- 1,4-diazepane GPCR Aminergic GPCR (e.g., D2R, OX1R) Ligand->GPCR Alters Conformation G_Protein G-Protein Pathway (cAMP / Calcium) GPCR->G_Protein Primary Signaling Arrestin β-Arrestin Pathway (Internalization) GPCR->Arrestin Biased Signaling Readout1 Functional Agonism (TR-FRET / FLIPR) G_Protein->Readout1 Measured by Readout2 Receptor Desensitization (BRET Assay) Arrestin->Readout2 Measured by

Caption: GPCR signaling bias induced by 1-(4-Chlorophenyl)-1,4-diazepane conformational changes.

Diagram 2: TR-FRET High-Throughput Screening Workflow

This diagram maps the logical sequence of the self-validating TR-FRET protocol used to quantify receptor cross-reactivity.

TR_FRET_Workflow Prep 1. Membrane Prep (GPCR Expression) Incubate 2. Compound Incubation (Competitor + Tracer) Prep->Incubate Excite 3. Laser Excitation (337 nm) Incubate->Excite Emit 4. FRET Emission (665 nm / 615 nm) Excite->Emit Analyze 5. IC50 Calculation (Cross-Reactivity) Emit->Analyze

Caption: Step-by-step TR-FRET workflow for quantifying GPCR off-target binding affinity.

Part 5: References

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists Journal of Medicinal Chemistry (2016). URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry (2022). URL:[Link]

  • Structure-based development of a subtype-selective orexin 1 receptor antagonist Proceedings of the National Academy of Sciences (PNAS) (2020). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Introduction to 1-(4-Chlorophenyl)-1,4-diazepane and Its Associated Hazards

An In-Depth Guide to the Proper Disposal of 1-(4-Chlorophenyl)-1,4-diazepane for Research and Development Professionals Disclaimer: This document provides guidance on the proper disposal of 1-(4-Chlorophenyl)-1,4-diazepa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 1-(4-Chlorophenyl)-1,4-diazepane for Research and Development Professionals

Disclaimer: This document provides guidance on the proper disposal of 1-(4-Chlorophenyl)-1,4-diazepane based on its chemical structure and general regulatory principles for chlorinated organic compounds. A specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all federal, state, and local regulations.

Structural Analogs and Potential Hazards:

Data from structurally similar compounds, such as other chlorinated phenyl-piperazine or -diazepane derivatives, suggest potential hazards including:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[4][5][6]

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[7]

Given these potential hazards, all waste containing 1-(4-Chlorophenyl)-1,4-diazepane must be treated as hazardous.

The Imperative of Proper Waste Management

Improper disposal of chlorinated organic compounds can lead to significant environmental contamination and potential harm to human health. These compounds can persist in the environment and may form more toxic byproducts, such as dioxins and furans, if not incinerated at the correct temperatures.[8][9] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core responsibility of all research professionals.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of 1-(4-Chlorophenyl)-1,4-diazepane from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing 1-(4-Chlorophenyl)-1,4-diazepane, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.[4]

  • Body Protection: A chemically resistant lab coat.

  • Respiratory Protection: Use a chemical fume hood to avoid inhalation of any dust or vapors.[7]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect un-used or expired 1-(4-Chlorophenyl)-1,4-diazepane, and any grossly contaminated items (e.g., weigh boats, filter paper) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Solutions containing 1-(4-Chlorophenyl)-1,4-diazepane should be collected in a separate, labeled hazardous waste container.

    • Crucially, do not mix chlorinated waste with non-chlorinated solvent waste. [3] This is a fundamental principle of laboratory waste management to facilitate proper disposal, often through incineration.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be collected as solid hazardous waste.

    • Non-disposable glassware must be decontaminated before being returned to general use.

Step 3: Decontamination of Glassware and Surfaces

Effective decontamination is essential to ensure a safe working environment and to prevent cross-contamination.

Decontamination Protocol:

  • Initial Rinse: Rinse the glassware or surface with a suitable organic solvent in which 1-(4-Chlorophenyl)-1,4-diazepane is soluble (e.g., acetone, ethanol). Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the item thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water.

For spills, absorb the material with an inert absorbent (e.g., sand or vermiculite), and collect the mixture in a sealed container for disposal as hazardous waste.[7][10]

Step 4: Labeling and Storage of Hazardous Waste

Proper labeling is a legal requirement and is vital for the safety of all laboratory personnel and waste handlers.

Waste Container Labeling Requirements:

  • The words "Hazardous Waste."

  • The full chemical name: "1-(4-Chlorophenyl)-1,4-diazepane."

  • The CAS number: "41885-98-7."

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date.

  • The name and contact information of the generating researcher or lab.

Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's EHS department or a licensed waste disposal contractor.

Step 5: Final Disposal by a Licensed Contractor

The final disposal of 1-(4-Chlorophenyl)-1,4-diazepane must be conducted by a licensed and certified hazardous waste disposal company.

The most probable and environmentally sound disposal method is high-temperature incineration. [11][12] Incineration at temperatures typically between 800°C and 1500°C ensures the complete destruction of the chlorinated organic compound, converting the chlorine to hydrogen chloride, which can then be scrubbed from the flue gases.[11][12]

Regulatory Considerations:

Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is generally considered hazardous.[3] Depending on the specific process that generated the waste, it may fall under various EPA hazardous waste codes, such as those for chlorinated organic compounds.[13][14][15] Your EHS department will be responsible for assigning the correct waste codes.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-(4-Chlorophenyl)-1,4-diazepane.

DisposalWorkflow Disposal Workflow for 1-(4-Chlorophenyl)-1,4-diazepane cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_processing Processing & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Pure compound, contaminated disposables) C->D Solid E Liquid Waste (Solutions containing the compound) C->E Liquid F Contaminated Glassware C->F Reusable G Collect in Labeled, Compatible Hazardous Waste Container D->G H Collect in a Separate, Labeled Chlorinated Liquid Waste Container E->H I Decontaminate: 1. Solvent Rinse (collect as waste) 2. Soap & Water Wash 3. DI Water Rinse F->I J Store in Designated Satellite Accumulation Area G->J H->J I->J Clean glassware can be reused K Arrange for Pickup by Licensed Waste Contractor J->K L High-Temperature Incineration K->L

Caption: A flowchart outlining the key steps for the safe handling and disposal of 1-(4-Chlorophenyl)-1,4-diazepane waste.

Summary of Key Information

AspectRecommendationRationale
Waste Classification Hazardous WastePresence of a chlorinated aromatic moiety.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction and prevents the formation of toxic byproducts.[11][12]
Waste Segregation Separate chlorinated from non-chlorinated wastePrevents dangerous reactions and complies with disposal facility requirements.[3]
PPE Chemical-resistant gloves, safety goggles, face shield, lab coatProtects against potential acute toxicity and irritation.[4][5][6]
Decontamination Solvent rinse followed by soap and waterEffectively removes organic residues.
Regulatory Compliance Consult EHS and a licensed waste disposal contractorEnsures adherence to all federal, state, and local regulations, including RCRA.[3]

Conclusion

The responsible management and disposal of chemical waste are paramount in a research environment. For 1-(4-Chlorophenyl)-1,4-diazepane, the lack of a specific SDS necessitates a cautious approach grounded in the established principles for handling chlorinated hazardous waste. By following the steps outlined in this guide—from wearing the correct PPE to ensuring final disposal via high-temperature incineration by a licensed professional—researchers can protect themselves, their colleagues, and the environment.

References

  • NextSDS. 1-(4-Chlorophenyl)-[1][2]diazepane — Chemical Substance Information. [Link]

  • Richter, H., & Steisel, N. (2001). Chloroaromatic formation in incineration processes. Chemosphere, 43(4-7), 539-548. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Identification and Listing of Hazardous Waste. [Link]

  • Weber, R., & Iino, F. (2004). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. Chemosphere, 54(2), 159-169. [Link]

  • Google Patents. US3340253A - Preparation of certain benzodiazepine compounds.
  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. [Link]

  • Google Patents.
  • Zhang, M., et al. (2025, October 16). Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration. MDPI. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Code. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 23(11), 2824. [Link]

  • Fabian, H. W., Reher, P., & Schön, M. (1981). Incinerators for chlorinated hydrocarbons and brine. International Chemical Engineering, 21(1), 115-120. [Link]

  • NextSDS. 1-(2,4-dichlorophenyl)-1,4-diazepane — Chemical Substance Information. [Link]

  • Ministry of the Environment, Japan. (n.d.). Carbamazepine Chemical Substances Control Law Reference No.: 9-630. [Link]

  • U.S. Environmental Protection Agency. (2025, August 25). Regulation of Chemicals under Section 6(a) of the Toxic Substances Control Act. [Link]

  • Ohio Environmental Protection Agency. Waste Codes. [Link]

  • NextSDS. 1-(3,4-dichlorophenyl)-1,4-diazepane — Chemical Substance Information. [Link]

  • PubChemLite. 1-[(4-chlorophenyl)methyl]-1,4-diazepane. [Link]

  • Al-Ghorbani, M., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Kumar, R., & Singh, P. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 786-803. [Link]

  • El-Sayed, N. N. E. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives. Der Pharma Chemica, 8(19), 32-41. [Link]

  • Chen, Y., et al. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • PF Online. What Regulations Apply to Chlorinated Solvent Use?[Link]

  • Baloda, U., et al. (2008). Synthesis and Spectral Studies of Novel Diazepine Derivatives. Asian Journal of Chemistry, 20(6), 4571-4575. [Link]

  • Shahcheragh, S. M., et al. (2014). Synthesis of Benzo diazepine Derivatives by Nitration and Reduction. 22nd Iranian Seminar of Organic Chemistry. [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]

  • Electronic Code of Federal Regulations. 40 CFR Part 751 -- Regulation of Certain Chemical Substances and Mixtures Under Section 6 of the Toxic Substances Control Act. [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.